Isoquinoline-5-sulfonyl Chloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
isoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDHHUCCTYJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391888 | |
| Record name | Isoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-15-5 | |
| Record name | 5-Isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isoquinoline-5-sulfonyl chloride chemical properties
An In-Depth Technical Guide to Isoquinoline-5-Sulfonyl Chloride: Properties, Synthesis, and Applications in Kinase Inhibition
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent kinase inhibitors. Its highly reactive sulfonyl chloride group, attached to the rigid isoquinoline core, allows for the facile creation of diverse sulfonamide libraries. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, reactivity, and its instrumental role in the development of therapeutic agents, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quest for selective and potent kinase inhibitors has been a cornerstone of modern drug discovery. Within this landscape, the isoquinoline sulfonamide framework has emerged as a "privileged structure," giving rise to compounds with significant therapeutic impact.[1][2] this compound is the key reactive precursor for this class of molecules.[3][4] Its derivatives have been instrumental as chemical tools for dissecting cellular signaling pathways and have progressed into clinically approved drugs.[4][5]
The primary mechanism for these derivatives is ATP-competitive inhibition, where the isoquinoline ring system effectively mimics the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of protein kinases.[4] This action blocks substrate phosphorylation and disrupts downstream signaling. The most notable application is in the inhibition of Rho-associated kinase (ROCK), a critical regulator of the actin cytoskeleton involved in processes like smooth muscle contraction and cell migration.[6][7] The dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, making inhibitors derived from this compound valuable therapeutic candidates for conditions ranging from cardiovascular to neurological disorders.[6]
Physicochemical Properties
Understanding the fundamental properties of this compound and its commonly used hydrochloride salt is essential for its proper handling, storage, and application in synthesis. The hydrochloride salt form is often preferred as it can enhance the compound's stability and solubility in certain applications.[8]
| Property | This compound | This compound HCl |
| Appearance | Colorless or white solid[3] | Solid, typically white to light yellow |
| CAS Number | 84468-15-5[9] | 105627-79-0[10] |
| Molecular Formula | C₉H₆ClNO₂S[9] | C₉H₇Cl₂NO₂S[10] |
| Molecular Weight | 227.67 g/mol [9][11] | 264.13 g/mol [10] |
| IUPAC Name | This compound[9] | This compound;hydrochloride[10] |
| Storage | Inert atmosphere, 2-8°C | Inert atmosphere, room temperature |
| Purity | Typically ≥95% | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound is a critical process that dictates the purity and viability of subsequent drug development efforts. The most established method involves direct, one-pot chlorosulfonylation of the isoquinoline core. An alternative, though less common, route has also been developed to avoid highly corrosive reagents.
Method 1: Direct Chlorosulfonylation of Isoquinoline
This is the most prevalent industrial method, involving the electrophilic substitution of isoquinoline using a sulfonating agent, followed by chlorination.[4][6] A key challenge is achieving regioselectivity, as substitution can occur at both the 5- and 8-positions. Modern protocols, however, have been optimized to strongly favor the desired 5-sulfonyl chloride isomer.[6]
The reaction proceeds in two main stages within a single pot:
-
Sulfonation: Isoquinoline is reacted with a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide (SO₃), to form an isoquinoline-5-sulfonic acid intermediate.[4][12]
-
Chlorination: A chlorinating agent, most commonly thionyl chloride (SOCl₂), is then added to the mixture.[6][8] This converts the sulfonic acid intermediate into the final, more reactive sulfonyl chloride. The product is often precipitated and isolated as the hydrochloride salt to improve purity and handling.[6][8]
Caption: Workflow for one-pot synthesis of this compound HCl.
Detailed Experimental Protocol (Adapted from Industrial Process)
This protocol involves highly corrosive and reactive reagents and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[6]
-
Sulfonation: To a suitable reaction vessel, add liquid sulfur trioxide (SO₃). While maintaining the internal temperature at approximately 30°C, gradually add isoquinoline. Stir the mixture for several hours (e.g., 12-16 hours) at this temperature.[6]
-
Chlorination: To the resulting mixture, add thionyl chloride (SOCl₂), ensuring the temperature remains around 30°C. Once the addition is complete, heat the mixture to 70°C and stir for approximately 4 hours.[6]
-
Quench: After cooling the reaction mixture to room temperature, slowly and carefully add it to a pre-chilled mixture of ice-water and an organic solvent like methylene chloride (DCM). This quenching step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[6]
-
Neutralization & Extraction: Carefully neutralize the biphasic mixture with a base, such as sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer again with methylene chloride to maximize yield.[6]
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[6]
-
Precipitation: To the filtrate, add a solution of 4N HCl in ethyl acetate (EtOAc). Stir the mixture to induce the precipitation of the hydrochloride salt. Crystallization as the hydrochloride salt is a critical step that enriches purity, as isomeric impurities often exhibit different solubility profiles.[6][8]
-
Isolation: Collect the precipitated solid by filtration, wash with fresh methylene chloride, and dry under vacuum to yield this compound hydrochloride.[6]
Method 2: Synthesis from 5-Bromoisoquinoline
A patented alternative route has been developed to avoid the use of highly corrosive reagents like sulfur trioxide.[13] This two-step method offers a potentially safer and more environmentally friendly pathway.
-
Alkylation: 5-bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce an S-isoquinoline isothiourea salt intermediate.[13]
-
Oxidative Chlorosulfonylation: The isothiourea salt is dissolved in dilute hydrochloric acid and undergoes an oxidative chlorosulfonyl acylation reaction with an oxidant to yield the final product.[13]
This method reports high yields (up to 95.9%) and uses simple, readily available starting materials under milder reaction conditions.[13]
Chemical Reactivity and Mechanism of Action
The synthetic utility of this compound is derived almost entirely from the electrophilic nature of the sulfonyl chloride (-SO₂Cl) group.[8] This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.
Its primary reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its use in drug discovery, as it allows for the coupling of the isoquinoline-5-sulfonyl core to a wide variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).
Caption: Reaction of this compound with a primary amine.
The resulting isoquinoline sulfonamide derivatives function as potent, ATP-competitive inhibitors of various protein kinases.[2][7] The mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, directly preventing ATP from binding and halting the phosphorylation of downstream substrates.[7]
The Rho/ROCK Signaling Pathway
A primary target for this class of inhibitors is the Rho/ROCK pathway.[2] The small GTPase RhoA, when activated (GTP-bound), binds to and activates ROCK.[7] ROCK then phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to increased cellular contractility. By inhibiting ROCK, isoquinoline sulfonamide derivatives decrease the phosphorylation of key substrates like Myosin Light Chain (MLC), leading to smooth muscle relaxation and other cellular effects.[7]
Caption: The Rho/ROCK signaling pathway and the point of inhibition.
Applications in Drug Development: Fasudil and Beyond
The most prominent application of this compound is as the starting material for the synthesis of Fasudil (HA-1077) .[14] Fasudil is a potent ROCK inhibitor and vasodilator.[14] Its hydrochloride form was approved in Japan for clinical use in preventing cerebral vasospasm after subarachnoid hemorrhage.[4][14]
The synthesis of Fasudil from this compound is a straightforward nucleophilic substitution reaction with homopiperazine (1,4-diazepane).[4][14]
Beyond Fasudil, the this compound scaffold is a key intermediate for a new generation of ROCK inhibitors.[6] For example, fluorinated analogs like 4-fluorothis compound are used to synthesize compounds such as Ripasudil , another ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[6][15] The introduction of the fluorine atom can significantly enhance the potency and selectivity of these inhibitors.[6][8]
Safety and Handling
This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds that require careful handling.
-
GHS Classification: Danger. Hazard statement H314: Causes severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.[16]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors. Keep away from moisture, as it can react to release corrosive gases like hydrogen chloride.[6][16] Allow the container to warm to room temperature before opening to prevent moisture condensation.[16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if possible. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water (if the person is conscious) and seek immediate medical attention.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. Buy 4-Fluorothis compound hydrochloride | 906820-08-4 [smolecule.com]
- 13. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 14. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-fluorothis compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 16. benchchem.com [benchchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to Isoquinoline-5-sulfonyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a range of pharmacologically active molecules. Its unique structural scaffold, featuring a reactive sulfonyl chloride group appended to the isoquinoline core, renders it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the structure, chemical properties, and detailed synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights and step-by-step protocols. The significance of this compound as a precursor to therapeutic agents, notably Rho-kinase (ROCK) inhibitors like Fasudil, will also be highlighted, underscoring its importance in modern drug discovery and development.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs with diverse biological activities.[1][2] Compounds such as the vasodilator papaverine and the anesthetic dimethisoquin feature this heterocyclic system.[2] The introduction of a sulfonyl chloride functional group at the 5-position of the isoquinoline ring creates a highly reactive and versatile intermediate, this compound, which serves as a linchpin in the synthesis of various sulfonamide derivatives.
These sulfonamides have garnered significant attention, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The dysregulation of the ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular and neurological disorders.[3] Consequently, this compound is a critical starting material for the development of novel therapeutics targeting this pathway.[3][4]
Molecular Structure and Chemical Properties
The molecular identity of this compound is defined by the fusion of a benzene and a pyridine ring, with a sulfonyl chloride group (-SO₂Cl) attached at the C5 position of the bicyclic aromatic system.
Structural Representation
The chemical structure of this compound can be visualized as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in the table below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 84468-15-5[5] | 105627-79-0[6] |
| Molecular Formula | C₉H₆ClNO₂S[5] | C₉H₇Cl₂NO₂S[6] |
| Molecular Weight | 227.67 g/mol [5] | 264.13 g/mol [6] |
| Appearance | Colorless crystalline solid[7] | Light yellow powder[8][9] |
| Purity | Typically >95% | Varies by supplier |
| Solubility | Soluble in many common organic solvents.[10] | Enhanced solubility, suitable for various biological applications.[11] |
| Storage | Inert atmosphere, room temperature. | Inert atmosphere, room temperature. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning yield, scalability, and the use of hazardous reagents. The choice of a particular method often depends on the scale of the synthesis and the desired purity of the final product.
Route 1: Direct Sulfonation of Isoquinoline and Subsequent Chlorination
This is a classical and widely reported method for the synthesis of this compound.[4] The process involves two main steps: the sulfonation of isoquinoline to form isoquinoline-5-sulfonic acid, followed by the conversion of the sulfonic acid to the corresponding sulfonyl chloride.
Electrophilic aromatic substitution reactions on isoquinoline preferentially occur at the 5- and 8-positions of the benzene ring.[12][13] Sulfonation with strong sulfonating agents like oleum (fuming sulfuric acid) favors the formation of the thermodynamically stable 5-sulfonic acid isomer.[1][14] The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15][16]
Step 1: Synthesis of Isoquinoline-5-sulfonic Acid [1]
-
To isoquinolinium sulfate (0.154 mol), add 65% oleum (60 g) while maintaining the temperature at 0°C.
-
Allow the mixture to stand at room temperature for 16 hours.
-
Add an additional portion of oleum (20 g) to the viscous solution and heat the mixture on a steam bath for 1 hour.
-
After cooling, carefully pour the resulting syrup onto crushed ice (170 g) to precipitate the product.
-
Isolate the isoquinoline-5-sulfonic acid by filtration.
Step 2: Synthesis of this compound hydrochloride [8][9]
-
Suspend isoquinoline-5-sulfonic acid (135 mmol) in thionyl chloride (150 mL, 2.06 mol) at room temperature under a nitrogen atmosphere.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a light yellow powder.
-
Suspend the powder in anhydrous dichloromethane (200 mL), sonicate, filter, and dry under reduced pressure at 40°C to yield this compound hydrochloride.
The free base, this compound, can be obtained by neutralization of the hydrochloride salt with a mild base, such as a sodium bicarbonate solution.[4]
Caption: Workflow for the synthesis via direct sulfonation.
Route 2: Synthesis from 5-Bromoisoquinoline
An alternative synthetic strategy that avoids the use of highly corrosive fuming sulfuric acid involves a two-step process starting from 5-bromoisoquinoline. This method is described in a patent as having a simple synthetic route, short reaction time, and high yield.[4]
This route begins with a nucleophilic substitution reaction where the bromine atom at the 5-position of isoquinoline is displaced by thiourea to form an S-isoquinoline isothiourea salt.[4] This intermediate is then subjected to an oxidative chlorosulfonyl acylation reaction to yield the final product.[4] This approach offers the advantage of milder reaction conditions and avoids the use of some of the more hazardous reagents associated with direct sulfonation.[4]
Step 1: Synthesis of S-Isoquinoline isothiourea salt
-
In a suitable solvent (e.g., methanol, ethanol, or DMF), reflux a mixture of 5-bromoisoquinoline and thiourea (molar ratio of 1:1 to 1:1.4) for 2-6 hours.
-
After the reaction is complete, add water to precipitate the crude product.
-
Collect the crude S-isoquinoline isothiourea salt by suction filtration.
-
Recrystallize and dry the product to obtain the pure salt.
Step 2: Synthesis of this compound
-
Dissolve the S-isoquinoline isothiourea salt obtained in the previous step in dilute hydrochloric acid.
-
Carry out an oxidative chlorosulfonyl acylation reaction on the solution using an appropriate oxidant.
-
After the reaction is complete, collect the product by suction filtration, wash, and dry to obtain this compound.
The patent reports a high yield of up to 95.9% for the final product under optimized conditions.[4]
Caption: Workflow for the synthesis from 5-bromoisoquinoline.
Other Synthetic Approaches
Another documented method involves the diazotization of 5-aminoisoquinoline, followed by a sulfonyl chlorination reaction with sulfur dioxide in an acetic acid solvent.[4] However, the yield of this reaction is dependent on the stability of the intermediate diazonium salt, which can be a limiting factor.[4]
Applications in Drug Discovery and Development
This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of ROCK inhibitors. The most notable example is Fasudil, a therapeutic agent used for the treatment of cerebral vasospasm.[4] The synthesis of Fasudil and its analogues involves the reaction of this compound with the appropriate amine to form the corresponding sulfonamide.
The versatility of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles, enabling the creation of diverse libraries of isoquinoline-based compounds for screening and lead optimization in drug discovery programs.[3][17]
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reagents used in its synthesis, such as sulfur trioxide, oleum, and thionyl chloride, are highly corrosive and reactive, requiring extreme caution during handling.[3][4]
Conclusion
This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably ROCK inhibitors. This guide has provided a detailed examination of its structure, properties, and key synthetic methodologies. The direct sulfonation of isoquinoline and the route from 5-bromoisoquinoline represent two robust approaches to its preparation, each with distinct advantages. A thorough understanding of these synthetic pathways, coupled with stringent safety protocols, is essential for researchers and drug development professionals seeking to leverage the chemical potential of this versatile building block in the pursuit of novel therapeutics.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0 [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 13. uop.edu.pk [uop.edu.pk]
- 14. nbinno.com [nbinno.com]
- 15. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 16. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]
- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline-5-sulfonyl Chloride: A Deep Dive into its Mechanism of Action and Precursor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-5-sulfonyl chloride is a pivotal precursor in the synthesis of a class of potent therapeutic agents known as Rho-kinase (ROCK) inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of its derivatives, such as Fasudil, and details the synthetic pathways leading to this critical intermediate. By elucidating the underlying biochemistry and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Significance of this compound
This compound is not a therapeutic agent itself, but rather a crucial building block in the synthesis of highly specific enzyme inhibitors. Its derivatives have garnered significant attention for their ability to modulate the RhoA/Rho-kinase signaling pathway, a central regulator of cellular contraction, motility, and proliferation. The most prominent derivative, Fasudil, has been approved for clinical use in Japan for the treatment of cerebral vasospasm and is under investigation for a multitude of other conditions, including pulmonary hypertension, glaucoma, and neuronal regeneration. The therapeutic potential of ROCK inhibitors underscores the importance of understanding the synthesis and mechanism of their common precursor, this compound.
Mechanism of Action: Targeting the Rho-Kinase Pathway
The biological effects of this compound derivatives are mediated through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.
The Canonical RhoA/ROCK Signaling Cascade
The RhoA/ROCK pathway plays a critical role in regulating the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction and actin cytoskeleton dynamics.
-
Activation of RhoA: Extracellular signals activate the small GTPase RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.
-
ROCK Activation: GTP-bound RhoA binds to and activates ROCK.
-
MLC Phosphorylation: Activated ROCK phosphorylates the myosin binding subunit of myosin light chain phosphatase (MLCP), which inhibits its activity.[1] This leads to an increase in the phosphorylation of myosin light chain (MLC).
-
Cellular Contraction: Phosphorylated MLC promotes the assembly of actin-myosin filaments and enhances smooth muscle contraction.[1][2]
Derivatives of this compound, such as Fasudil, are ATP-competitive inhibitors of ROCK.[3] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and leading to vasodilation and other cellular effects.[2][4]
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.
Pleiotropic Effects of ROCK Inhibition
Beyond smooth muscle relaxation, ROCK inhibition has demonstrated a range of therapeutic effects:
-
Neuronal Regeneration: ROCK inhibitors promote neurite outgrowth and axonal regeneration, making them promising candidates for treating spinal cord injury and neurodegenerative diseases.[5][6][7]
-
Anti-inflammatory Effects: ROCK signaling is involved in inflammatory responses, and its inhibition can modulate the activity of immune cells.[6]
-
Cardiovascular Protection: By promoting vasodilation and inhibiting vascular remodeling, ROCK inhibitors have shown benefits in pulmonary hypertension and other cardiovascular conditions.[1][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with the following being a common and scalable approach.
Precursors and Key Reactions
The primary precursor for this synthesis is isoquinoline . The key reactions involve sulfonation followed by chlorination.
-
Sulfonation: Isoquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce a sulfonic acid group onto the isoquinoline ring. This reaction is an electrophilic aromatic substitution.
-
Chlorination: The resulting isoquinoline-5-sulfonic acid is then treated with a chlorinating agent, like thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group into the desired sulfonyl chloride.
A more recent and efficient method involves a two-step reaction starting from 5-bromoisoquinoline and thiourea.[8] This route offers advantages of simpler and less corrosive reagents.[8]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Isoquinoline-5-sulfonic acid
This protocol describes the conversion of isoquinoline-5-sulfonic acid to this compound hydrochloride.
Materials:
-
Isoquinoline-5-sulfonic acid
-
Thionyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend isoquinoline-5-sulfonic acid (1.0 eq) in thionyl chloride (10-15 vol).
-
Slowly add anhydrous DMF (catalytic amount) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[9][10]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride, yielding a solid.
-
Suspend the solid in anhydrous dichloromethane, sonicate, and then filter.
-
Dry the collected solid under vacuum to obtain this compound hydrochloride.[10]
Experimental Validation of ROCK Inhibition
The inhibitory activity of compounds derived from this compound is typically assessed using a combination of in vitro and cell-based assays.
In Vitro ROCK Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.
Principle: The assay quantifies the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence and absence of the test compound. The level of phosphorylation is detected using a specific antibody.
Protocol:
-
Coat a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1).
-
Add the test compound at various concentrations to the wells.
-
Add purified active ROCK enzyme to initiate the kinase reaction.[11][12][13]
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[11][13]
-
Stop the reaction and wash the wells.
-
Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).[11][13]
-
Add a labeled secondary antibody (e.g., HRP-conjugated).
-
Add a suitable substrate for the secondary antibody's enzyme and measure the signal (e.g., absorbance at 450 nm for HRP).
-
Calculate the IC50 value of the test compound.
| Component | Description | Typical Concentration |
| ROCK Enzyme | Purified recombinant ROCK1 or ROCK2 | 10-50 ng/well |
| Substrate | Recombinant MYPT1 | 1-2 µ g/well |
| ATP | Co-factor for kinase reaction | 10-100 µM |
| Test Compound | Dissolved in DMSO | Varies (e.g., 1 nM to 100 µM) |
| Detection | Anti-phospho-MYPT1 antibody | Varies with supplier |
Cell-Based Neurite Outgrowth Assay
This assay evaluates the effect of ROCK inhibitors on promoting neurite outgrowth in cultured neurons, a key indicator of their potential for neuronal regeneration.[7][14][15]
Principle: Neuronal cells are cultured on an inhibitory substrate (e.g., myelin-associated glycoproteins) that would normally suppress neurite extension. The ability of a test compound to overcome this inhibition and promote neurite growth is quantified.[7]
Protocol:
-
Culture neuronal cells (e.g., primary neurons or a neuronal cell line like PC-12) on a permissive substrate to allow for initial attachment.
-
Treat the cells with the test compound at various concentrations.
-
After a set incubation period (e.g., 24-48 hours), fix the cells.
-
Stain the cells with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Capture images using a microscope.
-
Measure the length of the longest neurite for a significant number of cells using image analysis software.
-
Compare the average neurite length in treated versus untreated cells.
| Parameter | Control (No Inhibitor) | With ROCK Inhibitor |
| Average Neurite Length | Shorter | Significantly Longer[14] |
| Percentage of cells with neurites | Lower | Significantly Higher[14] |
| Growth Cone Morphology | Collapsed on inhibitory substrate | Well-defined and extending |
Smooth Muscle Relaxation Assay
This ex vivo assay measures the ability of a ROCK inhibitor to relax pre-contracted smooth muscle tissue.
Principle: Strips of smooth muscle tissue (e.g., from aorta or bladder) are mounted in an organ bath and contracted with an agonist (e.g., phenylephrine or carbachol). The relaxing effect of the test compound is then measured as a decrease in muscle tension.[16]
Protocol:
-
Dissect smooth muscle tissue and cut it into strips.
-
Mount the strips in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction with a contracting agent (e.g., KCl or carbachol).[16]
-
Add the test compound in a cumulative manner to generate a concentration-response curve.
-
Measure the relaxation as a percentage of the pre-contraction tension.
-
Calculate the EC50 value of the test compound.
Conclusion
This compound is a cornerstone for the development of a powerful class of drugs targeting the Rho-kinase pathway. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the experimental methods for their validation is essential for researchers aiming to innovate in this therapeutic area. The protocols and data presented in this guide offer a solid foundation for such endeavors, paving the way for the discovery of next-generation ROCK inhibitors with enhanced efficacy and safety profiles.
References
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 7. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 9. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling | PLOS One [journals.plos.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Effects of fasudil, a Rho-kinase inhibitor, on contraction of pig bladder tissues with or without urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Isoquinoline-5-Sulfonyl Chloride and the Rho-Kinase Signaling Pathway
Abstract
This technical guide offers an in-depth exploration of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and its targeted inhibition by compounds derived from the isoquinoline-5-sulfonyl chloride scaffold. We will dissect the molecular mechanics of the Rho/ROCK pathway, a pivotal regulator of cytoskeletal dynamics, and detail how small molecule inhibitors, such as Fasudil and Y-27632, function as ATP-competitive antagonists.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the topic, from foundational pathway biology to detailed, field-proven experimental protocols for inhibitor characterization. We will cover in vitro kinase assays, cellular target validation via Western blotting, and functional readouts, providing the causal logic behind experimental design choices to ensure robust and reproducible data.
The Central Role of the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a fundamental cellular control system that governs the architecture and contractility of the actin cytoskeleton.[2] This regulation is critical for a host of cellular functions, including cell shape, migration, division, and gene expression.[2][3] Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension to cancer metastasis and neurodegenerative disorders, making it a highly attractive target for therapeutic intervention.[3][4]
Pathway Activation and Downstream Effects:
The pathway is initiated by the activation of RhoA, a member of the Rho family of small GTPases.[3] Rho proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycling is tightly controlled by:
-
Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.
-
GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.
Once in its active, GTP-bound state, RhoA translocates to the cell membrane and binds to its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[1] Although the two isoforms share high homology, particularly in their kinase domains, they exhibit some differences in tissue expression and function.[5]
Activated ROCK phosphorylates a suite of downstream substrates, orchestrating a pro-contractile cellular state.[2] The two most critical and widely studied substrates are:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC promotes the assembly of actin-myosin filaments and drives cellular contraction, leading to the formation of stress fibers.[1][5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which is the regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[1][6] This phosphorylation inhibits MLCP activity.[6]
The dual action of activating MLC and inactivating its phosphatase (MLCP) creates a powerful switch that robustly increases the overall level of phosphorylated MLC (p-MLC), leading to sustained cytoskeletal tension and contraction.[6]
Figure 1: The Rho/ROCK signaling pathway and point of inhibition.
The this compound Scaffold: A Privileged Structure for Kinase Inhibition
The this compound chemical moiety is the foundational building block for a potent class of ROCK inhibitors.[7] While the sulfonyl chloride itself is a reactive intermediate, it serves as a crucial handle for synthesizing a library of isoquinoline sulfonamides.[7]
Mechanism of Action: Competitive ATP Inhibition
Compounds derived from this scaffold, including the pioneering drug Fasudil (HA-1077) and the widely used research tool Y-27632 , function as ATP-competitive inhibitors.[1][8] This means they directly compete with endogenous ATP for binding within the catalytic cleft of the ROCK enzyme.[1] By occupying this pocket, they prevent the kinase from transferring the gamma-phosphate from ATP to its downstream substrates, effectively shutting down the signaling cascade.[9]
The specificity and potency of these inhibitors are dictated by the chemical groups attached to the core scaffold, which form key interactions with amino acid residues lining the ATP-binding site. This competitive and reversible binding mode is a hallmark of many successful kinase inhibitors in modern pharmacology.
Figure 2: Mechanism of ATP-competitive inhibition of ROCK.
Key Inhibitors: A Comparative Overview
While numerous ROCK inhibitors have been developed, Fasudil and Y-27632 remain the most prominent examples used in research and clinical settings.
| Inhibitor | Target(s) | IC50 / Ki Values | Key Characteristics & Notes |
| Fasudil (HA-1077) | ROCK1, ROCK2, PKA, PKC, PKG | ROCK1 (Ki): 0.33 µM[10]ROCK2 (IC50): 0.158 - 1.9 µM[10][11]PKA (IC50): 4.58 µM[10]PKC (IC50): 12.30 µM[10] | Clinically approved in Japan for cerebral vasospasm.[12] Considered a pan-ROCK inhibitor but shows some off-target effects on other kinases at higher concentrations.[5][10] |
| Y-27632 | ROCK1, ROCK2 | ROCK1 (Ki): 220 nM[8]ROCK2 (Ki): 300 nM[8] | The most widely used ROCK inhibitor for in vitro and preclinical research. Highly selective for ROCK isoforms compared to many other kinases. |
| H-1152P | ROCK1, ROCK2 | ROCK (Ki): 1.6 nM[12] | A more potent and selective isoquinolinesulfonamide derivative compared to Fasudil, often used as a research tool.[12] |
Note: IC50 and Ki values can vary between assay conditions and literature sources. The values presented are representative.
Experimental Validation & Methodologies
Characterizing the activity of a ROCK inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cellular target engagement and finally to a functional cellular response.
In Vitro Kinase Assay: Direct Measurement of Inhibition
Causality: The foundational experiment is the in vitro kinase assay. Its purpose is to prove that the compound directly inhibits the enzymatic activity of purified ROCK protein in a cell-free system. This confirms the molecule's mechanism of action without the complexity of cellular uptake, metabolism, or off-target signaling.
Methodology: Commercially available kits or in-house developed assays are typically used.[13][14][15] The general principle involves combining the purified ROCK enzyme, a specific substrate (like recombinant MYPT1), and ATP in a buffer system.
Step-by-Step Protocol (ELISA-based):
-
Coating: A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.[13]
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., Fasudil) and controls (e.g., Y-27632 as a positive control, DMSO as a vehicle control).
-
Kinase Reaction: Add the following to each well:
-
Purified, active ROCK1 or ROCK2 enzyme.
-
Test inhibitor or control at the desired concentration.
-
Initiate the reaction by adding an ATP/Mg2+ solution.[16]
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.[13][14]
-
Stopping the Reaction: Terminate the reaction by washing away the enzyme and ATP solution.[14]
-
Detection:
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[13] Incubate for 1 hour at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[13]
-
Wash again and add a chromogenic HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of substrate phosphorylation.[13]
-
-
Quantification: Stop the color reaction with an acid solution and read the absorbance on a plate reader. Data is then used to calculate IC50 values.
Cellular Assay: Western Blot for Target Engagement
Causality: While an in vitro assay confirms direct inhibition, it doesn't prove the compound can enter a cell and engage its target in a complex biological environment. The Western blot for downstream substrate phosphorylation serves as a direct biomarker of target engagement. A reduction in the phosphorylation of MLC or MYPT1 upon treatment provides strong evidence that the inhibitor is active within the cell.[6][17]
Methodology: This protocol measures the level of phosphorylated Myosin Light Chain (p-MLC) relative to total MLC in cell lysates.
Step-by-Step Protocol:
-
Cell Culture & Treatment:
-
Plate cells (e.g., A10 vascular smooth muscle cells, HeLa cells) and grow to 80-90% confluency.
-
If necessary, serum-starve cells to reduce basal ROCK activity.
-
Treat cells with various concentrations of the ROCK inhibitor (or DMSO vehicle) for a predetermined time (e.g., 30-60 minutes).
-
(Optional) Stimulate the pathway with an agonist like Lysophosphatidic Acid (LPA) to induce a robust p-MLC signal in control wells.
-
-
Lysis:
-
Quickly wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[18]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[18] Rationale: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-MLC (e.g., Phospho-Myosin Light Chain 2 Ser19).
-
Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the extensive washing steps.
-
-
Detection & Reprobing:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[18]
-
To normalize the signal, the membrane can be stripped of antibodies and re-probed with an antibody for total MLC or a loading control like GAPDH.
-
Figure 3: Experimental workflow for Western blot analysis of p-MLC.
Conclusion
The this compound scaffold has provided a remarkably fertile ground for the development of potent and selective ROCK inhibitors. These compounds, by competitively inhibiting ATP binding, serve as indispensable tools for dissecting the complex roles of Rho/ROCK signaling in cell biology and as promising therapeutic agents for a variety of diseases. A rigorous, multi-step experimental approach—beginning with direct enzymatic assays, confirming cellular target engagement, and culminating in functional readouts—is essential for the proper characterization of these inhibitors. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently explore this critical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. adooq.com [adooq.com]
- 9. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. In vitro kinase assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline-5-Sulfonyl Chloride: A Privileged Scaffold for Rho-Kinase (ROCK) Inhibition
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The isoquinoline core is a cornerstone in medicinal chemistry, serving as the foundational scaffold for numerous therapeutic agents. Among its derivatives, isoquinoline-5-sulfonyl chloride has emerged as a particularly valuable building block, primarily for the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1][2][3] The dysregulation of the Rho/ROCK signaling pathway is implicated in a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and glaucoma.[4][5][6] Consequently, targeting this pathway has become a significant focus of drug discovery. This guide provides an in-depth exploration of this compound, from its role as a chemical precursor to the therapeutic applications of its derivatives. We will dissect the Rho/ROCK signaling pathway, elucidate the mechanism of inhibition, detail synthetic and analytical protocols, and survey the clinical landscape of drugs developed from this critical scaffold.
The Biological Target: Understanding the Rho/ROCK Signaling Pathway
The efficacy of drugs derived from this compound is rooted in their ability to modulate the Rho-associated kinase (ROCK) signaling cascade. This pathway is a central regulator of cellular mechanics and behavior.
Core Function of the Rho/ROCK Pathway
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch. When bound to Guanosine Triphosphate (GTP), RhoA is in its active state and can bind to and activate its downstream effectors, the most prominent of which are the serine/threonine kinases ROCK1 and ROCK2.[7][8]
Activated ROCK, in turn, phosphorylates numerous substrates that orchestrate the dynamics of the actin cytoskeleton. A key function is the regulation of actomyosin contractility, which governs processes such as:
-
Smooth Muscle Contraction: Critical in regulating blood pressure and vascular tone.[9]
-
Cell Adhesion and Migration: Involved in wound healing, immune response, and unfortunately, cancer metastasis.[6][9]
-
Cell Proliferation and Apoptosis: Fundamental processes in development and disease.[5][7]
Dysregulation of this pathway, often characterized by hyperactivation, is a key pathological driver in many diseases, making ROCK an attractive therapeutic target.[9][10]
Mechanism of Action: ATP-Competitive Inhibition
Derivatives synthesized from the this compound scaffold, such as the clinically approved drug Fasudil, function as potent, ATP-competitive inhibitors of ROCK.[9] They occupy the ATP-binding pocket within the kinase domain of ROCK1 and ROCK2. This binding event prevents the kinase from transferring a phosphate group from ATP to its downstream substrates.
The most critical downstream effect of this inhibition is the impact on Myosin Light Chain Phosphatase (MLCP). ROCK normally phosphorylates and inactivates the myosin-binding subunit of MLCP (MYPT1). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the Myosin Light Chain (MLC). This prevents actomyosin cross-bridge formation, resulting in smooth muscle relaxation and modulation of the actin cytoskeleton.[9]
References
- 1. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Scaffold: A Privileged Core in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance and Therapeutic Versatility of Isoquinoline
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a term coined to describe molecular frameworks that can bind to a variety of biological targets with high affinity, thus serving as a versatile template for drug discovery.[3][4] From the analgesic properties of morphine, a natural isoquinoline alkaloid, to the antiretroviral activity of saquinavir, a synthetic derivative, the therapeutic landscape is replete with examples of successful drugs built around this remarkable core.[5][6][7] This guide, intended for professionals in drug development, will delve into the multifaceted world of the isoquinoline scaffold, exploring its synthesis, chemical biology, and applications in targeting a spectrum of diseases. We will dissect the causality behind experimental choices in isoquinoline-based drug design, providing not just protocols but the strategic thinking that underpins them.
I. The Isoquinoline Core: Physicochemical Properties and Synthetic Strategies
The isoquinoline nucleus is a weak base, a property conferred by the lone pair of electrons on the nitrogen atom.[8][9] This basicity is a critical determinant of its pharmacokinetic profile, influencing solubility, membrane permeability, and interactions with acidic biological macromolecules. The aromatic nature of the fused ring system provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[10]
Classical and Modern Synthetic Routes
A medicinal chemist's ability to access a diverse range of isoquinoline derivatives is paramount. Several named reactions have become workhorses in the synthesis of this scaffold, each offering distinct advantages in terms of substrate scope and regioselectivity.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine amide using a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline.[5][11][12] This intermediate is then dehydrogenated to the corresponding isoquinoline. The choice of acylating agent allows for the introduction of a substituent at the 1-position.
-
Pictet-Gams Reaction: A modification of the Bischler-Napieralski synthesis, the Pictet-Gams reaction utilizes a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration in a single step to directly afford the isoquinoline.[5][11]
-
Pomeranz-Fritsch Reaction: This acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal is a powerful method for the synthesis of isoquinoline itself and its derivatives.[1][5][9]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[11] This method is particularly significant as it often proceeds under mild, biomimetic conditions.
Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolkit, enabling the construction of highly functionalized and complex isoquinoline scaffolds.[1][13]
Experimental Protocol: A Representative Bischler-Napieralski Synthesis
Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline, a common precursor to isoquinoline-based drugs.
Materials:
-
N-acetyl-β-phenylethylamine (1 mmol)
-
Phosphorus pentoxide (P₂O₅) (2 mmol)
-
Toluene (10 mL)
-
Palladium on carbon (10% w/w)
-
Sodium bicarbonate solution (5% aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of N-acetyl-β-phenylethylamine in dry toluene, add phosphorus pentoxide.
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Basify the aqueous layer with a 5% sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-3,4-dihydroisoquinoline.
-
For dehydrogenation, dissolve the crude product in a suitable solvent (e.g., toluene) and add 10% palladium on carbon.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the desired 1-methylisoquinoline.
-
Purify the final product by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. The Isoquinoline Scaffold in Action: Targeting Diverse Pathologies
The therapeutic versatility of the isoquinoline scaffold is evident in its wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][14][15]
Anticancer Applications: A Multi-pronged Attack
Isoquinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms.[2][16][17][18]
-
Kinase Inhibition: Many isoquinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[19][20] For instance, derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a critical target in certain types of breast cancer.[21]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2] Some derivatives also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes.[17][22][23]
-
Modulation of Signaling Pathways: Isoquinoline alkaloids have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[16][17][23]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based compounds.
Antimicrobial and Antiviral Potential
The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial and antiviral agents.[24] Isoquinoline derivatives have shown considerable promise in this area.
-
Antibacterial Activity: Certain isoquinoline alkaloids, such as berberine, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[25][26][27] Their mechanisms of action include the inhibition of nucleic acid and protein synthesis, as well as the disruption of cell wall integrity.[25]
-
Antiviral Activity: A growing body of evidence supports the antiviral potential of isoquinoline alkaloids against a range of viruses, including HIV, herpes simplex virus (HSV), and coronaviruses.[28][29][30][31] Their antiviral mechanisms can involve interfering with viral entry, replication, and assembly.[29]
Caption: A typical workflow for screening isoquinoline derivatives for antibacterial activity.
Neuroprotective Effects in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[15][32] Isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems.[15][32][33][34][35]
III. Structure-Activity Relationships (SAR) and Lead Optimization
The development of a potent and selective drug candidate requires a deep understanding of the structure-activity relationship (SAR) – how modifications to the chemical structure of the isoquinoline scaffold affect its biological activity.[24] For example, in a series of pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline derivatives designed as topoisomerase I inhibitors, it was found that the introduction of two methyl groups on the polyaromatic ring and a three-carbon side chain significantly improved antitumor potency.[17]
Quantitative Data: SAR of Isoquinoline-Based Kinase Inhibitors
The following table summarizes the kinase inhibitory activities of a series of isoquinoline-tethered quinazoline derivatives, demonstrating the impact of structural modifications on HER2 and EGFR inhibition.[21]
| Compound | Part A Moiety | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) |
| Lapatinib | - | 13 | 11 | 0.8 |
| 14a | Triazole | 103 | >1000 | >9.7 |
| 14b | Substituted Triazole | 8.5 | 68 | 8.0 |
| 14c | Substituted Triazole | 9.2 | 75 | 8.2 |
| 14f | Furan | 7.9 | 95 | 12.0 |
Data adapted from a study on isoquinoline-tethered quinazoline derivatives as HER2 inhibitors.[21]
IV. Future Perspectives and Conclusion
The isoquinoline scaffold continues to be a fertile ground for drug discovery.[10][13] Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry.[1][3] Future research will likely focus on the development of more selective and potent isoquinoline-based drugs through the application of computational modeling, high-throughput screening, and novel synthetic methodologies. The exploration of isoquinoline derivatives as chemical probes to elucidate complex biological pathways will also continue to be an important area of investigation.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. caringsunshine.com [caringsunshine.com]
- 15. benchchem.com [benchchem.com]
- 16. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. mdpi.com [mdpi.com]
- 26. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [ouci.dntb.gov.ua]
- 30. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. microbiologyresearch.org [microbiologyresearch.org]
- 32. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Guide to the Safe Handling and Management of Isoquinoline-5-Sulfonyl Chloride and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses required for Isoquinoline-5-sulfonyl chloride. As a highly reactive sulfonyl chloride derivative, this compound demands rigorous adherence to safety measures to mitigate risks in a research and development environment. The guidance herein is synthesized from established safety data for the compound, its hydrochloride salt, and structurally analogous reactive chemicals. The underlying principle of every recommendation is not merely procedural compliance, but a deep understanding of the chemical causality behind the hazard.
The Chemistry of Reactivity: Understanding the Core Hazard
The primary driver of this compound's hazardous nature is the electrophilicity of the sulfonyl chloride (-SO₂Cl) functional group. This group is highly susceptible to nucleophilic attack, a characteristic that, while useful in synthesis, presents significant safety challenges.
1.1 Hydrolysis: The Most Common Degradation Pathway The most prevalent reaction in a laboratory setting is hydrolysis from atmospheric or reagent-based moisture. This reaction is swift and exothermic, yielding isoquinoline-5-sulfonic acid and corrosive hydrochloric acid (HCl) gas.
-
Causality: The presence of HCl gas can lead to a dangerous pressure buildup in sealed containers and creates a severe respiratory and contact hazard.[1] The degradation of the parent compound compromises experimental integrity.
1.2 GHS Hazard Profile (Based on Analogs) While a specific, universally adopted GHS classification for this compound is not consistently published, data from its hydrochloride salt and similar sulfonyl chlorides provide a reliable hazard profile.[2][3][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Rationale & Implication for Researchers |
| Skin Corrosion/Irritation (Category 1B) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][5] | This is not a mild irritant. Contact can cause rapid tissue destruction and chemical burns. The high reactivity of the -SO₂Cl group with water and nucleophiles present in tissue is the cause. Immediate and thorough decontamination is critical. |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[4][6] | The cornea is exceptionally sensitive. A splash can lead to irreversible eye damage and blindness.[4] This mandates the use of both chemical goggles and a full-face shield. |
| Acute Toxicity (Inhalation) | GHS06 (Skull and Crossbones) | Danger | H330: Fatal if inhaled (anticipated).[2] | The hydrolysis product, HCl gas, along with the compound itself, can cause severe damage to the entire respiratory tract.[4][7] All handling of solids and solutions must be performed within a certified chemical fume hood. |
| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals.[8] | The slow release of HCl from hydrolysis can corrode metal equipment, including spatulas and container caps, leading to contamination and potential equipment failure.[1][9] |
Hierarchy of Controls: A Systematic Approach to Risk Mitigation
A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures.
Caption: Hierarchy of Controls for Managing Chemical Hazards.
For this compound, engineering controls are the primary and most critical barrier to exposure.
Mandatory Engineering Control: The Chemical Fume Hood
All manipulations involving this compound, including weighing, transfers, and reaction setups, must be conducted within a properly functioning and certified chemical fume hood.[1][6][7]
-
Causality & Validation: The fume hood provides primary containment, protecting the user from inhaling corrosive vapors and dust. Before any work, the hood's certification date and airflow monitor must be checked. A sash height marker should be present and respected to ensure optimal face velocity and containment.
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. Its selection is non-negotiable and based on the compound's severe corrosive properties.
| PPE Category | Specification | Rationale & Self-Validation Check |
| Eye and Face | Tight-fitting chemical safety goggles and a full-face shield.[7] | Why: Goggles protect against vapor and fine dust; the face shield protects the entire face from splashes.[2][7] Check: Are goggles fully sealed around the eyes? Is the face shield free of cracks and positioned to cover the chin? |
| Hand | Chemical-resistant gloves (Nitrile is a suitable option, but check manufacturer's compatibility chart).[7] Double-gloving is recommended. | Why: Prevents skin contact, which causes severe burns.[2] Check: Inspect gloves for pinholes or tears before use. Change gloves immediately after any suspected contact and every 1-2 hours regardless. |
| Body | A chemical-resistant lab coat or apron.[7] Consider a full-body suit for large-scale operations. | Why: Protects skin and underlying clothing from contamination.[7] Check: Is the lab coat fully buttoned? Does it provide adequate coverage? |
| Respiratory | A NIOSH/MSHA-approved respirator with cartridges for organic vapors and acid gases is required if there is any potential for exposure outside a fume hood (e.g., major spill).[2][7] | Why: Inhalation can be fatal.[2] Check: Has the user been fit-tested for the specific respirator model? Are the cartridges within their service life? |
Standard Operating Protocol: Weighing and Solution Preparation
This protocol outlines a self-validating workflow for a common laboratory task.
Caption: Step-by-step workflow for safely handling the compound.
Storage and Chemical Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Primary Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere (argon or nitrogen).[1][9] Place this primary container inside a secondary container within a designated, cool, dry, and well-ventilated corrosives cabinet.[6][7] Refrigeration at 2-8°C is often recommended.[1]
-
Moisture Sensitivity: The compound is highly moisture-sensitive.[1][2][9] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the chemical.[2]
| Incompatible Material | Chemical Rationale for Incompatibility |
| Water / Moisture | Reacts to produce corrosive and toxic HCl gas and isoquinoline-5-sulfonic acid.[1][2] |
| Strong Bases | Can catalyze rapid and violent decomposition. |
| Alcohols & Amines | These nucleophiles will react vigorously to displace the chloride, forming sulfonates and sulfonamides, respectively. The reaction is highly exothermic. |
| Strong Oxidizing Agents | Can lead to uncontrolled and potentially explosive reactions. |
Validated Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Caption: Decision-making flow for emergency response.
Step-by-Step Emergency Actions:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air at once.[7][10] If breathing is difficult, provide artificial respiration.[7] Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting.[7][10] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[10]
Waste Disposal and Decontamination
All materials contaminated with this compound are considered hazardous waste.
-
Waste Chemical: Unused or waste material should be treated as hazardous. A common disposal method for sulfonyl chlorides is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Materials: All contaminated PPE, weigh boats, absorbent materials, and empty containers must be disposed of as hazardous waste.[7] Do not reuse empty containers.[7]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound hydrochloride | 105627-79-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: The Reaction of Isoquinoline-5-sulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-5-sulfonyl chloride is a pivotal reagent in medicinal chemistry and drug discovery, primarily serving as a key building block for the synthesis of a class of compounds known as isoquinoline sulfonamides.[1] These compounds are of significant interest due to their diverse biological activities, most notably as inhibitors of various protein kinases.[1][2] The reaction of this compound with a wide array of primary and secondary amines allows for the creation of extensive compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[2]
A prominent application of this chemistry is in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, and cancer metastasis, making it a compelling therapeutic target.[1][2] Fasudil, a well-known ROCK inhibitor, is a prime example of a clinically relevant molecule synthesized via the coupling of this compound with an appropriate amine.[1][3] Furthermore, derivatives of the isoquinoline scaffold, such as those with substitutions at the 4-position, have been investigated to enhance the potency and selectivity of these inhibitors.[1][4]
This document provides a comprehensive guide to the reaction of this compound with amines, detailing the underlying reaction mechanism, step-by-step experimental protocols, and critical considerations for successful synthesis and analysis.
Reaction Mechanism and Principles
The formation of a sulfonamide from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The core of this reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[2] This process leads to the formation of a sulfonamide bond and the concurrent elimination of hydrogen chloride (HCl).[2]
The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. The primary role of the base is to neutralize the HCl generated during the reaction. This is crucial for two main reasons:
-
Preventing Amine Protonation: The amine reactant is itself a base and would readily react with the generated HCl to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the desired reaction, effectively halting the synthesis.
-
Driving the Equilibrium: By scavenging the HCl byproduct, the base drives the reaction equilibrium towards the formation of the sulfonamide product.
The choice of solvent is also a critical parameter. Anhydrous aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly employed to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with amines under common laboratory conditions. It is imperative to handle this compound and its hydrochloride salt with care, as they are corrosive and moisture-sensitive.[6][7][8] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Synthesis of Isoquinoline-5-sulfonamides in an Organic Solvent
This protocol is a versatile method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound or its hydrochloride salt
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base (2.0-2.2 equivalents)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and triethylamine (2.0-2.2 eq) in anhydrous acetonitrile or DCM.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. If using the hydrochloride salt, it can be added directly as a solid in portions or as a solution.
-
Reaction Execution: Slowly add the this compound solution to the stirring amine solution at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath (0 °C) during the addition is recommended to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2][5]
-
Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[2]
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Final Product: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure isoquinoline-5-sulfonamide.[2]
Diagram: General Workflow for Isoquinoline-5-sulfonamide Synthesis
Caption: Workflow for the synthesis of isoquinoline-5-sulfonamides.
Protocol 2: Synthesis of Fasudil - A ROCK Inhibitor
This protocol outlines a specific application of the reaction in the synthesis of Fasudil (hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine).[9]
Materials:
-
This compound hydrochloride
-
Homopiperazine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
1M Hydrochloric acid
-
1M Sodium hydroxide
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Neutralization of Sulfonyl Chloride: Suspend this compound hydrochloride in dichloromethane at 0 °C. Slowly add saturated sodium bicarbonate solution to adjust the pH to neutral. Separate the organic layer, and extract the aqueous phase again with dichloromethane. Combine the organic phases, dry with anhydrous sodium sulfate, and filter to obtain a solution of this compound in dichloromethane.[9]
-
Reaction with Homopiperazine: In a separate flask, dissolve homopiperazine in dichloromethane. Cool the solution to 0 °C and slowly add the previously prepared this compound solution dropwise.[9]
-
Reaction Completion: After the addition, warm the reaction mixture to 50 °C and stir for approximately 2 hours.[9]
-
Acid-Base Workup: Cool the reaction mixture and add 1M hydrochloric acid to adjust the pH to 4.5. Discard the organic phase and wash the aqueous phase with dichloromethane. Then, add 1M sodium hydroxide solution to the aqueous phase to adjust the pH to 9.5.[9]
-
Extraction of Fasudil Base: Extract the basic aqueous solution with dichloromethane. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the oily Fasudil free base.[9]
-
Salt Formation: Dissolve the oily residue in methanol and heat to dissolve. Adjust the pH to 5-6 with concentrated hydrochloric acid. Stir and allow to crystallize at room temperature.[9]
-
Isolation: Collect the white solid by suction filtration and dry to obtain Fasudil hydrochloride.[9]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of isoquinoline-5-sulfonamides, which can be adapted based on the specific amine substrate.
| Parameter | Condition | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Base | Triethylamine, DIPEA, Pyridine | Non-nucleophilic base to neutralize HCl without competing with the amine reactant. |
| Base Stoichiometry | 2.0 - 2.2 equivalents | One equivalent to neutralize the generated HCl and one to deprotonate the amine if it is used as a salt. |
| Solvent | Anhydrous CH₃CN, DCM, THF | Aprotic solvents to prevent hydrolysis of the sulfonyl chloride.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling can control the exotherm, followed by stirring at ambient temperature for completion. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the amine; monitored by TLC or HPLC.[2] |
Analytical Techniques for Reaction Monitoring and Characterization
Proper analytical techniques are essential for monitoring the reaction progress and ensuring the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): An effective method for monitoring the reaction progress and quantifying the purity of the final sulfonamide.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and for identifying any impurities.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity. When coupled with LC (LC-MS), it is a highly sensitive technique for analyzing reaction mixtures and final products.[10]
Applications in Drug Discovery: Targeting the Rho-Kinase (ROCK) Signaling Pathway
The isoquinoline sulfonamide scaffold is a cornerstone in the development of ROCK inhibitors. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics.[1] Dysregulation of this pathway is implicated in various diseases, making ROCK a significant therapeutic target.[1]
Isoquinoline-based inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK.[4] They bind to the kinase domain, preventing the phosphorylation of downstream substrates and leading to cellular effects such as smooth muscle relaxation.[4] The versatility of the reaction with various amines allows for the fine-tuning of the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.
Diagram: Simplified Rho-Kinase (ROCK) Signaling Pathway and Inhibition
Caption: Inhibition of the ROCK signaling pathway by isoquinoline sulfonamides.
Troubleshooting and Safety Considerations
-
Low Yield:
-
Moisture: Ensure all reagents and solvents are anhydrous, as this compound is susceptible to hydrolysis.[5]
-
Incomplete Reaction: Extend the reaction time or gently heat the reaction mixture if the starting materials are not fully consumed.
-
Base Stoichiometry: Ensure a sufficient amount of base is used, especially if the amine starting material is a hydrochloride salt.
-
-
Impurity Formation:
-
Hydrolysis: The primary byproduct is often the corresponding sulfonic acid due to reaction with water.[5]
-
Purification: Thorough purification by column chromatography or recrystallization is often necessary to remove unreacted starting materials and byproducts.
-
-
Safety:
-
This compound and its hydrochloride salt are corrosive and should be handled with care.[6][7][8][11]
-
The reaction can be exothermic, especially with reactive amines; controlled addition and cooling are recommended.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Conclusion
The reaction of this compound with amines is a robust and highly versatile method for the synthesis of isoquinoline sulfonamides, a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful execution of experimental protocols, and diligent monitoring and characterization are paramount for the successful synthesis of these valuable molecules. The insights and procedures detailed in this guide are intended to support researchers and drug development professionals in their efforts to explore this important area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 84468-15-5 [sigmaaldrich.com]
- 7. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | 105627-79-0 [sigmaaldrich.com]
- 9. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Isoquinoline-5-sulphonyl chloride hydrochloride - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: A Guide to the Synthesis of Fluorescent Probes Using Isoquinoline-5-Sulfonyl Chloride
Abstract
Isoquinoline-5-sulfonyl chloride is a highly versatile reagent that serves as a foundational building block for the synthesis of a wide array of fluorescent probes and biologically active molecules. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which reacts efficiently with nucleophilic groups like primary and secondary amines to form exceptionally stable sulfonamide linkages. The inherent fluorescence of the isoquinoline scaffold provides a built-in reporter functionality, making it an attractive choice for developing probes for cellular imaging, target engagement studies, and high-throughput screening.[1][2] This guide provides an in-depth exploration of the chemistry of this compound, detailed, field-proven protocols for its use in probe synthesis, and a discussion of its key applications, particularly in the development of kinase inhibitors and cellular imaging agents.
The Foundational Chemistry of this compound
Core Structure and Reactivity
The synthetic utility of this compound is dominated by the chemical properties of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes the group an excellent target for nucleophilic attack.[3]
The reaction mechanism proceeds via the nucleophilic substitution of the chloride by an amine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).[4] This reaction is robust, high-yielding, and forms the basis for most labeling applications.
Figure 1: General reaction mechanism for sulfonamide bond formation.
Substituents on the isoquinoline ring can further modulate this reactivity. For instance, the presence of an electron-withdrawing fluorine atom, as in 4-fluorothis compound, can enhance the electrophilicity of the sulfonyl chloride group, potentially increasing reaction rates.[3]
The Photophysical Character of the Isoquinoline Scaffold
The isoquinoline ring system is a "privileged" structure in medicinal chemistry and materials science, not only for its biological activity but also for its intrinsic photophysical properties.[1][5] Many isoquinoline derivatives exhibit fluorescence, typically in the deep-blue to blue region of the spectrum, with absorption maxima often falling between 350 and 385 nm and emission maxima between 395 and 450 nm.[6] The exact fluorescence characteristics, including quantum yield and Stokes shift, are highly sensitive to the substitution pattern on the heterocyclic core.[1][6] This inherent fluorescence is a key advantage, as the reagent itself is the core of the fluorophore, simplifying probe design.
Synthesis of Fluorescent Probes: Protocols and Methodologies
The synthesis of isoquinoline-based fluorescent probes is a straightforward process. The general workflow involves the reaction of the sulfonyl chloride with an amine-containing molecule of interest, followed by purification and characterization.
Figure 2: General experimental workflow for probe synthesis.
Protocol 1: Labeling of Amines in an Organic Solvent
This protocol is ideal for labeling small molecules or peptides that are soluble in common organic solvents.
Materials:
-
This compound (or a derivative like the 4-fluoro version)
-
Amine-containing substrate (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5-2.0 equivalents)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium or sodium sulfate, silica gel for chromatography).
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting amine spot is consumed (typically 2-24 hours).[4]
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench any remaining acid. Extract the aqueous layer with DCM (3x).[4]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: These washes remove water-soluble impurities and residual salts, preparing the crude product for drying.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.[4]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes).[1][4]
Protocol 2: Labeling of Biomolecules in Aqueous Media
This protocol is adapted for water-soluble biomolecules like proteins or certain peptides. pH control is critical for success.
Materials:
-
This compound
-
Biomolecule with accessible amine groups (e.g., lysine residues)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Water-miscible co-solvent (e.g., THF or acetone)
Procedure:
-
Biomolecule Solution: Dissolve the biomolecule in the aqueous buffer to a desired concentration (e.g., 1-10 mg/mL). Causality: A slightly alkaline pH (8.5-9.0) is used to ensure that primary amine groups (like the epsilon-amino group of lysine) are deprotonated and thus sufficiently nucleophilic to react.
-
Reagent Solution: Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in a water-miscible co-solvent like THF or acetone immediately before use.[4]
-
Reaction: While gently stirring the biomolecule solution at room temperature or 4°C, add the sulfonyl chloride solution dropwise in portions. A typical starting point is a 10 to 20-fold molar excess of the labeling reagent.
-
Incubation: Allow the reaction to proceed for 2-4 hours, protecting it from light if the resulting probe is photolabile.[4]
-
Purification: Separate the labeled biomolecule from unreacted reagent and byproducts using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.
Applications and Data Insights
The probes synthesized from this compound have found broad application in both fundamental research and drug development.
Probes for Kinase Inhibition and Drug Discovery
A prominent application is in the synthesis of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK).[4] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cardiovascular and neurological disorders.[7] Isoquinoline-based sulfonamides are potent ATP-competitive inhibitors of ROCK.[7] The fluorescent nature of the isoquinoline core can be exploited to visualize the subcellular localization of these inhibitors or to develop high-throughput binding assays.
Figure 3: Inhibition of the Rho-Kinase (ROCK) signaling pathway.
Probes for Bio-imaging
By conjugating this compound to molecules with specific targeting moieties, researchers can create probes for imaging cellular components or tracking specific analytes. For example, derivatives of 8-aminoquinoline have been widely used as fluorescent sensors for detecting zinc ions (Zn²⁺) in biological systems.[8] The sulfonamide linkage provides a stable tether to attach the isoquinoline fluorophore to the ion-chelating part of the sensor.
Summary of Photophysical Properties
The following table summarizes representative photophysical data for isoquinoline-based fluorophores to provide researchers with an expected performance baseline.
| Compound Family | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Reference |
| 3-Hydroxyisoquinolines | 358 - 383 nm | 395 - 446 nm | 0.20 - 0.90 | [6] |
| 8-Aminoquinoline-Sulfonamides (TSQ) | ~360 nm | ~490 nm | Increases 4-fold upon Zn²⁺ binding | [8] |
Note: These values are highly dependent on the specific molecular structure and solvent environment.
Troubleshooting and Expert Insights
-
Low Reaction Yield: Often caused by moisture inactivating the sulfonyl chloride or protonation of the amine. Ensure all glassware is oven-dried and use anhydrous solvents for Protocol 1. For Protocol 2, double-check that the buffer pH is correctly maintained in the 8.5-9.0 range.
-
Multiple Products on TLC: This may indicate side reactions or labeling of multiple sites on a complex substrate. Consider lowering the reaction temperature or reducing the molar excess of the sulfonyl chloride. Purification via HPLC may be necessary to isolate the desired product.
-
Reagent Instability: Sulfonyl chlorides are susceptible to hydrolysis. It is best practice to use this compound from a freshly opened container or to store it under an inert atmosphere in a desiccator. Prepare solutions of the reagent immediately before use.
Conclusion
This compound is a powerful and accessible chemical tool for researchers in chemistry, biology, and medicine. The straightforward and robust chemistry of sulfonamide formation, coupled with the favorable photophysical properties of the isoquinoline scaffold, enables the rapid synthesis of novel fluorescent probes. From developing next-generation kinase inhibitors to designing sensitive probes for cellular imaging, the applications are vast and continue to expand.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Isoquinoline-5-Sulfonyl Chloride in Cardiovascular Research
This guide provides an in-depth exploration of isoquinoline-5-sulfonyl chloride and its derivatives as potent tools in cardiovascular research. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, key applications, and validated experimental protocols for leveraging these compounds to investigate and target cardiovascular pathologies.
Introduction: Targeting the Rho-Kinase Pathway in Cardiovascular Disease
The small GTPase RhoA and its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), have emerged as critical regulators of cardiovascular function and pathology.[1][2] The RhoA/ROCK signaling cascade is integral to processes such as vascular smooth muscle contraction, endothelial function, inflammation, and cellular remodeling.[1][2] Dysregulation of this pathway is implicated in a multitude of cardiovascular disorders, including hypertension, pulmonary hypertension, vasospasm, heart failure, and ischemia-reperfusion injury.[2][3][4]
This compound is a key chemical scaffold from which a class of potent and selective ROCK inhibitors has been developed.[5] These compounds, most notably Fasudil (HA-1077), function as ATP-competitive inhibitors of ROCK1 and ROCK2.[5][6][7] Their ability to modulate the RhoA/ROCK pathway has made them invaluable pharmacological tools for elucidating the role of ROCK in cardiovascular physiology and for exploring its potential as a therapeutic target.[2] Fasudil, for instance, is clinically approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage and has shown remarkable efficacy in preclinical models of various cardiovascular diseases.[2][8]
This guide will focus on the practical application of this compound derivatives in cardiovascular research, providing both the theoretical framework and detailed experimental protocols to empower researchers in their investigations.
Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway
The primary mechanism by which this compound derivatives exert their effects is through the competitive inhibition of the ATP-binding site of ROCK kinases.[6][7] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby attenuating the signaling cascade that leads to various cellular responses.
Signaling Pathway Overview
The RhoA/ROCK pathway is a central regulator of actomyosin contractility. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, with the most well-characterized being the myosin phosphatase target subunit 1 (MYPT1).[1][9] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in the phosphorylation of MLC.[10] Phosphorylated MLC promotes the interaction of actin and myosin, resulting in smooth muscle contraction and stress fiber formation.
// Nodes Agonists [label="Agonists\n(e.g., Angiotensin II, Endothelin-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoGEF [label="RhoGEF", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isoquinoline [label="Isoquinoline-5-sulfonyl\nchloride derivatives\n(e.g., Fasudil)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="MLC Phosphatase", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLCP [label="p-MLCP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle Contraction\nStress Fiber Formation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Agonists -> GPCR; GPCR -> RhoGEF; RhoGEF -> RhoA_GDP [label=" GDP/GTP\nExchange"]; RhoA_GDP -> RhoA_GTP [style=invis]; RhoA_GTP -> ROCK; ROCK -> MLCP [label=" Phosphorylates &\nInhibits (p-MYPT1)"]; MLCP -> pMLCP [style=invis]; Isoquinoline -> ROCK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; MLCP -> MLC [arrowhead=tee, label=" Dephosphorylates"]; pMLC -> MLC [style=invis]; ROCK -> MLC [label=" Indirectly\nPromotes"]; MLC -> pMLC [style=invis]; pMLC -> Contraction; } caption: "RhoA/ROCK Signaling Pathway and Inhibition by this compound Derivatives"
Applications in Cardiovascular Research
The potent and selective nature of this compound derivatives makes them indispensable tools for investigating a wide range of cardiovascular phenomena.
In Vitro Applications: Vascular Smooth Muscle Cell Function
A primary application of these inhibitors is in the study of vascular smooth muscle cell (VSMC) contraction and proliferation, key events in the pathogenesis of hypertension and atherosclerosis.
This protocol details the use of an this compound derivative to assess its effect on agonist-induced vascular contraction.
Rationale: This ex vivo model provides a physiologically relevant system to study the integrated response of the vascular wall to contractile stimuli and the inhibitory effects of ROCK inhibitors.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂ / 5% CO₂
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound derivative (e.g., Fasudil)
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1-2 g (depending on the species) and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the rings with Krebs-Henseleit buffer until the tension returns to baseline.
-
-
Experimental Protocol:
-
Pre-incubate the aortic rings with the this compound derivative at various concentrations (e.g., 1-10 µM) or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve to a vasoconstrictor like phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the isometric tension generated by the aortic rings.
-
-
Data Analysis:
-
Express the contraction as a percentage of the maximal contraction induced by the high potassium solution.
-
Compare the concentration-response curves in the presence and absence of the ROCK inhibitor to determine its inhibitory effect.
-
| Parameter | Description |
| EC₅₀ | The concentration of the agonist that produces 50% of the maximal response. An increase in EC₅₀ in the presence of the inhibitor suggests competitive antagonism. |
| Eₘₐₓ | The maximum contractile response to the agonist. A decrease in Eₘₐₓ indicates non-competitive antagonism or functional antagonism. |
This protocol provides a method to directly assess the inhibition of ROCK activity in a cellular context.[9][11]
Rationale: Measuring the phosphorylation status of MYPT1, a direct substrate of ROCK, provides a specific and quantitative readout of ROCK kinase activity.[1][9] A decrease in phosphorylated MYPT1 (p-MYPT1) levels upon treatment with an this compound derivative confirms target engagement and inhibition.[1]
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 or primary cells)
-
Cell culture medium and supplements
-
Vasoactive agonist (e.g., Angiotensin II, LPA)
-
This compound derivative
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate VSMCs and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-treat the cells with the this compound derivative at desired concentrations for 1-2 hours.
-
Stimulate the cells with a vasoactive agonist for a short period (e.g., 5-15 minutes) to induce ROCK activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-MYPT1 to total MYPT1.
-
// Nodes A [label="Cell Culture & Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Protein Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Primary Antibody\n(p-MYPT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Secondary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Stripping & Re-probing\n(Total MYPT1)", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } caption: "Workflow for Western Blot Analysis of MYPT1 Phosphorylation."
In Vivo Applications: Models of Cardiovascular Disease
The therapeutic potential of this compound derivatives can be evaluated in various animal models of cardiovascular disease.
This protocol outlines a method to assess the blood pressure-lowering effects of a ROCK inhibitor in a genetic model of hypertension.
Rationale: The SHR model is a well-established and widely used preclinical model of essential hypertension. Evaluating the effects of a ROCK inhibitor in this model provides strong evidence for its potential as an antihypertensive agent.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound derivative (e.g., Fasudil).
-
Vehicle for drug administration (e.g., saline, drinking water).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize the animals to the housing conditions and the blood pressure measurement procedure for at least one week.
-
Measure baseline systolic and diastolic blood pressure and heart rate for several consecutive days to obtain stable readings.
-
-
Drug Administration:
-
Divide the animals into treatment and control groups.
-
Administer the this compound derivative or vehicle daily for a specified period (e.g., 2-4 weeks). Administration can be via oral gavage, intraperitoneal injection, or in drinking water.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at regular intervals throughout the treatment period.
-
-
Terminal Experiments (Optional):
-
At the end of the study, tissues such as the heart, aorta, and kidneys can be collected for histological analysis, gene expression studies, or biochemical assays (e.g., Western blot for p-MYPT1) to investigate the mechanisms underlying the observed effects.
-
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate between the treatment and control groups over time.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.
-
| Treatment Group | Mean Arterial Pressure (mmHg) - Baseline | Mean Arterial Pressure (mmHg) - Post-Treatment | % Change |
| WKY + Vehicle | 120 ± 5 | 122 ± 6 | +1.7% |
| SHR + Vehicle | 185 ± 8 | 188 ± 7 | +1.6% |
| SHR + Fasudil (30 mg/kg/day) | 187 ± 9 | 155 ± 6 | -17.1% |
| p < 0.05 compared to SHR + Vehicle. Data are representative. |
Conclusion
This compound and its derivatives have proven to be powerful pharmacological tools for dissecting the intricate role of the RhoA/ROCK signaling pathway in cardiovascular health and disease. The protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of these inhibitors in a variety of experimental settings. By combining in vitro and in vivo approaches, scientists can continue to unravel the complexities of ROCK signaling and pave the way for the development of novel therapies for a range of cardiovascular disorders.
References
- 1. Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses isoproterenol-induced heart failure in rats via JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho激酶抑制剂 The Rho kinase inhibitor, CAS 872543-07-6, is a cell-permeable, highly specific, reversible, potent, and ATP-competitive inhibitor of Rho-associated kinase (ROCK; Ki = 1.6 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Isoquinoline-5-Sulfonyl Chloride Scaffold: A Keystone in Glaucoma Drug Discovery
Introduction: Targeting the Trabecular Meshwork in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP).[1] The primary therapeutic strategy revolves around lowering IOP to mitigate further optic nerve damage. A key regulator of IOP is the conventional aqueous humor outflow pathway, where the trabecular meshwork (TM) and Schlemm's canal play a pivotal role.[2] Increased resistance to aqueous humor outflow through the TM is a major contributor to elevated IOP in primary open-angle glaucoma.[3]
The contractility of TM cells is a critical determinant of this resistance; increased cellular contraction reduces the effective filtration area, thus impeding aqueous humor outflow and raising IOP.[4] This has led to the exploration of therapeutic agents that can modulate TM cell contractility. A pivotal signaling pathway that governs this process is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[5] Activation of the small GTPase RhoA and its downstream effector ROCK leads to increased phosphorylation of myosin light chain (MLC), promoting actin-myosin-driven cell contraction.[6] Consequently, inhibition of the ROCK pathway has emerged as a promising strategy for glaucoma therapy.[7]
The isoquinoline-5-sulfonyl chloride scaffold has proven to be a remarkably successful pharmacophore in the development of potent ROCK inhibitors.[5] This structural motif is central to the design of several clinically approved and investigational drugs for glaucoma. This guide provides a detailed exploration of the application of this compound and its derivatives in glaucoma drug discovery, complete with in-depth protocols for key experimental assays.
The Rise of Isoquinoline-Based ROCK Inhibitors
The journey of isoquinoline-based ROCK inhibitors began with the discovery of Fasudil, initially developed for the treatment of cerebral vasospasm.[8] Fasudil, an isoquinoline-5-sulfonamide derivative, was found to be a potent inhibitor of ROCK.[9] This discovery paved the way for the development of more selective and potent ROCK inhibitors for various therapeutic indications, including glaucoma.
Key isoquinoline-based ROCK inhibitors in glaucoma research and clinical practice include:
-
Fasudil (HA-1077): The first-in-class ROCK inhibitor, it has demonstrated IOP-lowering effects in animal models and in patients with glaucoma.[10]
-
Ripasudil (K-115): The first ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension in Japan.[1][11] It is a potent and selective ROCK inhibitor derived from fasudil.[12]
-
Netarsudil (AR-13324): An amino-isoquinoline amide ROCK inhibitor approved by the US FDA for the treatment of open-angle glaucoma and ocular hypertension.[7]
-
Y-27632: A widely used research tool for studying the physiological roles of ROCK. It is a selective ROCK inhibitor, though less potent than some of the newer derivatives.[13]
-
H-1152P: A highly potent and selective ROCK inhibitor, often used in preclinical research to investigate the therapeutic potential of profound ROCK inhibition.[5]
These compounds all share the isoquinoline-5-sulfonyl core, which competitively binds to the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its downstream targets.[14]
Mechanism of Action in the Trabecular Meshwork
The primary mechanism by which isoquinoline-based ROCK inhibitors lower IOP is by directly targeting the TM.[15] By inhibiting ROCK activity within TM cells, these compounds induce a cascade of cellular events that lead to increased aqueous humor outflow:
-
Cytoskeletal Reorganization: ROCK inhibition leads to the dephosphorylation of MLC and disassembly of actin stress fibers, resulting in the relaxation of TM cells.[16]
-
Increased Outflow Facility: The relaxation of TM cells and the alteration of the extracellular matrix increase the effective filtration area within the TM and Schlemm's canal, thereby enhancing the conventional outflow of aqueous humor.[2][17]
-
Neuroprotective Effects: Beyond IOP reduction, ROCK inhibitors have shown potential neuroprotective effects on retinal ganglion cells (RGCs) in animal models, possibly by improving blood flow to the optic nerve and promoting axonal regeneration.[7]
The multifaceted mechanism of action of isoquinoline-based ROCK inhibitors makes them a valuable therapeutic class for the management of glaucoma.
Quantitative Data: Potency of Isoquinoline-Based ROCK Inhibitors
The inhibitory potency of these compounds against the two isoforms of ROCK, ROCK1 and ROCK2, is a critical parameter in their pharmacological profiling. The following table summarizes the reported 50% inhibitory concentration (IC50) values for key isoquinoline-based ROCK inhibitors.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference(s) |
| Fasudil | 1900 | 1900 | [3] |
| Ripasudil (K-115) | 51 | 19 | [18] |
| Netarsudil (AR-13324) | 1 | 1 | [19] |
| Y-27632 | 140 | 300 | [9] |
| H-1152P | 1.6 | 0.83 | [5] |
Experimental Protocols
Protocol 1: In Vitro ROCK Inhibition Assay
This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of isoquinoline-based compounds against ROCK2. The assay measures the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1-coated 96-well plate
-
Test compounds (e.g., Fasudil, Ripasudil) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Anti-phospho-MYPT1 (Thr696) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compounds or vehicle (for control) to the wells of the MYPT1-coated plate.
-
Add 25 µL of recombinant ROCK2 enzyme (e.g., 1 mU/µL) to each well.
-
Initiate the reaction by adding 50 µL of ATP solution (e.g., 20 µM final concentration) to each well.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Washing: Aspirate the reaction mixture and wash the wells three times with 200 µL of wash buffer (e.g., TBS with 0.05% Tween-20).
-
Primary Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step as described in step 4.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step as described in step 4.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable software.
Caption: Workflow for In Vitro ROCK Inhibition Assay.
Protocol 2: Human Trabecular Meshwork (HTM) Cell Culture
This protocol outlines the steps for isolating and culturing primary human trabecular meshwork cells from donor eyes.
Materials:
-
Human donor corneoscleral rims
-
Dissection microscope
-
Sterile dissection tools
-
Complete growth medium (DMEM/F-12 with 10% FBS, 1% penicillin/streptomycin)
-
Collagenase solution
-
Trypsin-EDTA solution
-
Tissue culture flasks/plates
-
Centrifuge
Procedure:
-
Tissue Dissection:
-
Under a dissection microscope, carefully dissect the TM tissue from the corneoscleral rim.
-
-
Enzymatic Digestion:
-
Mince the dissected TM tissue into small pieces.
-
Incubate the tissue fragments in a collagenase solution at 37°C for 1-2 hours to release the cells.
-
-
Cell Culture Initiation:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in complete growth medium and plate in a tissue culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When the cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cells in fresh medium and re-plate at the desired density.
-
Protocol 3: Trabecular Meshwork Cell Contractility Assay (Collagen Gel Contraction)
This protocol describes a method to assess the contractility of HTM cells by measuring the contraction of a collagen gel in which the cells are embedded.[11][16]
Materials:
-
Cultured HTM cells
-
Rat tail collagen type I solution
-
24-well culture plates
-
Complete growth medium
-
Test compounds (e.g., Y-27632)
-
Digital camera and image analysis software
Procedure:
-
Cell-Collagen Mixture Preparation:
-
Harvest HTM cells and resuspend them in serum-free medium at a concentration of 2-5 x 10^5 cells/mL.
-
On ice, mix the cell suspension with the collagen solution and neutralization buffer to a final collagen concentration of 1.5-2.0 mg/mL.
-
-
Gel Polymerization:
-
Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow the gel to polymerize.
-
-
Treatment:
-
After polymerization, add 1 mL of complete growth medium containing the test compounds or vehicle to each well.
-
-
Gel Release and Contraction:
-
Gently detach the collagen gels from the sides of the wells using a sterile spatula to allow for free-floating contraction.
-
-
Image Acquisition and Analysis:
-
At various time points (e.g., 0, 24, 48 hours), capture images of the gels.
-
Measure the area of each gel using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Protocol 4: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol details the procedure for measuring IOP in rabbits following topical administration of an isoquinoline-based ROCK inhibitor.
Materials:
-
New Zealand White rabbits
-
Test compound formulated as an ophthalmic solution
-
Vehicle control
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
Procedure:
-
Animal Acclimation: Acclimate the rabbits to the experimental procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes using a calibrated tonometer.
-
-
Drug Administration:
-
Instill a single drop (e.g., 30-50 µL) of the test compound solution into one eye (treated eye) and the vehicle solution into the contralateral eye (control eye).
-
-
Post-Dose IOP Measurement:
-
Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP reduction in the treated eye to the control eye to determine the efficacy of the test compound.
-
Signaling Pathways and Visualization
The following diagram illustrates the Rho/ROCK signaling pathway in trabecular meshwork cells and the point of inhibition by this compound derivatives.
References
- 1. www2.e-kenkyu.com [www2.e-kenkyu.com]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. escholarship.org [escholarship.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. A comparative study on intraocular pressure under various anesthetics in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ROCK Substrate Phosphorylation
Introduction: The Central Role of ROCK Signaling and the Power of Phospho-Detection
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of cellular architecture and function, governing processes such as cell adhesion, migration, contraction, and proliferation.[1][2] ROCK exerts its influence by phosphorylating a diverse array of downstream substrates, which in turn modulate the actin cytoskeleton and other cellular structures.[1][3][4] Consequently, aberrant ROCK signaling is implicated in numerous pathologies, including cardiovascular disease, neurological disorders, and cancer, making it a prime target for therapeutic intervention.[3][5]
Western blotting is a cornerstone technique for investigating protein phosphorylation events.[6] By utilizing antibodies that specifically recognize the phosphorylated form of a target protein, researchers can qualitatively and semi-quantitatively assess the activation state of signaling pathways like ROCK. This application note provides a comprehensive, field-proven protocol for the Western blot analysis of ROCK substrate phosphorylation, emphasizing the rationale behind key steps to ensure robust and reproducible data generation.
Core Principles: Ensuring Scientific Integrity in Phospho-Western Blotting
Detecting phosphorylated proteins requires meticulous attention to detail, as phosphorylation is a dynamic and often labile post-translational modification. The entire experimental workflow must be designed to preserve the phosphorylation state of the target protein while ensuring the specificity and accuracy of detection.
Key considerations include:
-
Preservation of Phosphorylation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate target proteins.[6][7] Therefore, it is imperative to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase inhibitors.[7][8]
-
Antibody Specificity: The success of a phospho-Western blot hinges on the quality of the phospho-specific antibody.[6][8] It is crucial to use antibodies that have been validated to specifically recognize the phosphorylated epitope of interest without cross-reacting with the non-phosphorylated form of the protein.[8]
-
Appropriate Controls: The inclusion of proper controls is non-negotiable for data interpretation.[6] This includes positive controls (e.g., cells treated with a known activator of the ROCK pathway) and negative controls (e.g., untreated cells or cells treated with a ROCK inhibitor).[6]
-
Normalization Strategy: To accurately compare phosphorylation levels between samples, it is essential to normalize the phospho-protein signal to a reliable loading control.[9][10] Normalizing to the total protein level of the target substrate is considered the gold standard, as it accounts for any variations in the total amount of the protein.[9][11]
Featured ROCK Substrates
The ROCK signaling pathway has a multitude of downstream targets. This protocol can be adapted for various substrates, with some of the most well-characterized being:
| Substrate | Function | Key Phosphorylation Site(s) |
| Myosin Light Chain 2 (MLC2) | Regulates actomyosin contractility.[1][12][13] | Thr18/Ser19[12][13] |
| LIM Kinase 1/2 (LIMK1/2) | Inactivates cofilin, leading to actin filament stabilization.[1][4] | Thr508 (LIMK1) / Thr505 (LIMK2)[14] |
| Cofilin | Promotes actin filament depolymerization.[1][4] | Ser3[15] |
| Ezrin/Radixin/Moesin (ERM) | Link the actin cytoskeleton to the plasma membrane.[1][4] | Thr567 (Ezrin), Thr564 (Radixin), Thr558 (Moesin)[5] |
| Vimentin | Intermediate filament protein involved in cell structure and integrity.[5] | Ser71[5] |
Visualizing the Workflow and Pathway
ROCK Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 5. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. licorbio.com [licorbio.com]
- 10. licorbio.com [licorbio.com]
- 11. protocols.io [protocols.io]
- 12. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. jneurosci.org [jneurosci.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Isoquinoline-5-sulfonyl chloride synthesis troubleshooting
Technical Support Center: Isoquinoline-5-sulfonyl Chloride Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Low yield is a frequent and frustrating issue in this synthesis. This guide provides in-depth, field-proven insights to help you troubleshoot common problems, optimize your reaction conditions, and achieve higher, more consistent yields. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the chemistry at play.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is recommended for high yield?
A1: There are several established methods, each with distinct advantages and challenges:
-
Direct Chlorosulfonation of Isoquinoline: This involves reacting isoquinoline directly with chlorosulfonic acid.[1] While direct, this method can be harsh and may suffer from poor regioselectivity, leading to mixtures of isomers and lower yields of the desired 5-substituted product.[2][3]
-
From Isoquinoline-5-sulfonic Acid: If the sulfonic acid is available, it can be converted to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) with a DMF catalyst, or phosphorus pentachloride (PCl₅).[4][5][6] This is often a clean and efficient conversion.
-
From 5-Aminoisoquinoline: This Sandmeyer-type reaction involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[7] This route is multi-stepped and relies on the stability of the intermediate diazonium salt, which can be a significant source of yield loss.[8]
-
From 5-Bromoisoquinoline: This modern, two-step approach involves converting 5-bromoisoquinoline to an S-isoquinoline isothiourea salt, followed by oxidative chlorosulfonation.[1][8] This method is often recommended as it avoids highly corrosive reagents in the first step and has been reported to produce very high yields (up to 96%) with high purity.[8]
Q2: Why is anhydrous (moisture-free) technique so critical for this synthesis?
A2: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Any moisture present in the glassware, reagents, or solvents will rapidly convert the desired this compound product back into the corresponding isoquinoline-5-sulfonic acid.[2] This sulfonic acid is unreactive under the same conditions and will not proceed to form the desired derivatives (e.g., sulfonamides), representing a direct loss of yield. Chlorinating agents like thionyl chloride and chlorosulfonic acid also react violently with water.[9][10] Therefore, ensuring all components of the reaction are scrupulously dry is paramount.
Q3: My final product is a hydrochloride salt. Is this normal?
A3: Yes, it is very common to isolate the product as this compound hydrochloride.[1][5][11] The basic nitrogen atom of the isoquinoline ring is readily protonated by acidic species generated during the reaction (e.g., HCl). Isolating the product as a hydrochloride salt often facilitates its precipitation from organic solvents like dichloromethane or ethyl acetate, which is an effective purification strategy.[12][13] The salt can then be used directly in subsequent reactions or neutralized if the free base is required.
Troubleshooting Guide: Low Product Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems leading to low yields.
Problem Area 1: The Reaction Stalls or Shows Low Conversion
Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?
A: A stalled reaction points to issues with reagents or reaction conditions.
-
Cause A: Inactive or Poor Quality Reagents.
-
Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid are highly sensitive to moisture and can degrade upon storage.[10] Using a previously opened bottle may introduce moisture, leading to reagent decomposition.
-
Solution: Always use a fresh, unopened bottle of the chlorinating agent. Ensure all solvents (e.g., DMF, CH₂Cl₂,) are anhydrous. Dry all glassware in an oven ( >100°C) and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
-
Cause B: Insufficient Temperature or Reaction Time.
-
Explanation: The conversion of sulfonic acids to sulfonyl chlorides with SOCl₂ typically requires heat to proceed at a reasonable rate; reflux is common.[4][5] Conversely, direct chlorosulfonation reactions are often exothermic and require initial cooling to control the reaction rate and prevent side reactions, followed by warming to ensure completion.[1]
-
Solution: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS).[2] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. Be cautious, as excessive heat can cause decomposition of the product.[2]
-
-
Cause C: Incorrect Stoichiometry.
-
Explanation: An incorrect ratio of reactants can lead to an incomplete reaction.[2]
-
Solution: Carefully verify the molar ratios of your reactants. For the conversion of sulfonic acid to sulfonyl chloride, a significant excess of the chlorinating agent (which may also serve as the solvent) is often used.[5] For other methods, a modest excess of the key reagent may be beneficial.
-
Problem Area 2: Formation of Multiple Products or Impurities
Q: My crude product analysis shows multiple spots on TLC or several peaks in the LC-MS, indicating significant side-product formation. How can I improve selectivity?
A: The formation of multiple products points to issues with regioselectivity or competing side reactions.
-
Cause A: Hydrolysis of the Product.
-
Explanation: As discussed in the FAQs, the most common side product is isoquinoline-5-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[2] This can happen both during the reaction and, critically, during the work-up if not performed correctly.
-
Solution: In addition to ensuring anhydrous reaction conditions, perform the work-up efficiently and at low temperatures. The quenching step, typically involving pouring the reaction mixture onto crushed ice, should be done carefully to dissipate heat and rapidly precipitate the product before significant hydrolysis can occur.[1][12]
-
-
Cause B: Poor Regioselectivity.
-
Explanation: Direct electrophilic sulfonation of the isoquinoline ring can occur at multiple positions, with the 5- and 8-positions being the most common.[3] The reaction conditions can influence this ratio.
-
Solution: If poor regioselectivity is a persistent issue with direct chlorosulfonation, switching to a more selective synthetic route is the best solution. The two-step synthesis starting from 5-bromoisoquinoline is highly regioselective for the 5-position and is an excellent alternative.[8]
-
-
Cause C: Product Decomposition.
-
Explanation: Sulfonyl chlorides can be thermally unstable and may decompose, especially during prolonged heating.[9][14] The work-up and purification steps, if not handled properly, can also lead to degradation.
-
Solution: Avoid excessive heating during the reaction. If distillation is used to remove excess reagents like SOCl₂, perform it under reduced pressure to keep the temperature low.[4] Ensure the quenching step is performed at low temperature (0-5 °C).[12]
-
Comparative Analysis of Synthetic Methods
The choice of synthetic route has a profound impact on yield, purity, and scalability. The following table summarizes the key differences between common methods.
| Metric | Direct Chlorosulfonation | From 5-Bromoisoquinoline | From 5-Aminoisoquinoline | From Isoquinoline-5-Sulfonic Acid |
| Typical Yield | Low to Moderate (Variable) | Very High ( >90%)[8] | Moderate | High ( >80%)[4][5] |
| Number of Steps | 1 | 2[1][8] | 2 (Diazotization + Sulfonylation)[7] | 1 |
| Key Reagents | Chlorosulfonic Acid[1] | Thiourea, Oxidant (e.g., NCS), HCl[8] | NaNO₂, SO₂, CuCl₂[7] | SOCl₂/DMF or PCl₅[4][5] |
| Advantages | Direct, uses simple starting material. | High yield, high purity, environmentally friendlier reagents.[8] | Utilizes a common amine precursor. | Clean conversion, good for late-stage synthesis. |
| Disadvantages | Harsh conditions, poor regioselectivity, corrosive reagents.[8] | Two steps required. | Unstable diazonium intermediate, toxic reagents, requires chromatography.[8][13] | Requires access to the sulfonic acid precursor. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving low-yield issues.
Caption: Logical workflow for troubleshooting low yields.
Recommended High-Yield Experimental Protocol
This protocol details the two-step synthesis of this compound from 5-bromoisoquinoline, adapted from a high-yield patented method.[8] This method is chosen for its high reported yield, purity, and avoidance of highly corrosive reagents in the initial step.
PART 1: Synthesis of S-Isoquinoline Isothiourea Salt
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromoisoquinoline (1 equivalent) in a suitable solvent such as ethanol.
-
Reaction: Add finely ground thiourea (1.2 to 1.4 equivalents) to the solution.[8]
-
Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting 5-bromoisoquinoline is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The crude S-isoquinoline isothiourea salt will precipitate. Collect the solid by suction filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure isothiourea salt, which is then dried under vacuum.[1][8]
PART 2: Oxidative Chlorosulfonation
-
Solution Preparation: Dissolve the S-isoquinoline isothiourea salt (1 equivalent) from Part 1 in dilute hydrochloric acid.[8]
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Oxidative Chlorination: To a separate flask, add the oxidant, such as N-chlorosuccinimide (NCS) (3 equivalents), and water.[8] While maintaining the low temperature, slowly add the cold solution of the isothiourea salt to the oxidant slurry dropwise over 1 hour.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 15 °C) for 2-3 hours.[8] Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, collect the precipitated solid product by suction filtration.
-
Washing: Wash the solid sequentially with a cold sodium bisulfite solution (to quench any remaining oxidant), cold dilute hydrochloric acid, and finally cold water.[8]
-
Drying: Dry the final product, this compound, under vacuum to yield a high-purity solid.[8] Yields of up to 95.9% have been reported for this step.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]
- 8. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Isoquinoline-5-sulphonyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. benchchem.com [benchchem.com]
- 13. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 14. Sulfuryl_chloride [chemeurope.com]
Technical Support Center: Synthesis of Isoquinoline Sulfonamides
Welcome to the technical support center for the synthesis of isoquinoline sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Isoquinoline sulfonamides are a cornerstone motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] However, their synthesis is not without challenges, often plagued by side reactions that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you diagnose experimental issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis of isoquinoline sulfonamides in a direct question-and-answer format.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
Answer:
Low or incomplete conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of your substrates.
Possible Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the corresponding sulfonic acid, which is unreactive under typical sulfonamidation conditions.[5]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). A generalized protocol for ensuring anhydrous conditions is provided below.
-
-
Insufficiently Strong Base: The base plays a critical role in scavenging the HCl byproduct generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the isoquinoline nitrogen and shutting down its nucleophilicity.
-
Solution: For a standard reaction between an isoquinoline and a sulfonyl chloride, organic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. If the reaction is still sluggish, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). The choice of base can be critical and may require screening.[5]
-
-
Low Reaction Temperature: While some reactions proceed at room temperature, others require thermal energy to overcome the activation barrier.[5]
-
Solution: If the reaction is clean but incomplete at room temperature (as determined by TLC or LC-MS), try incrementally increasing the temperature to 40-60 °C. Monitor carefully, as excessive heat can lead to decomposition and other side products.
-
-
Poor Reagent Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely.[5]
-
Solution: Double-check your calculations. Typically, a slight excess (1.1-1.5 equivalents) of the sulfonyl chloride and base relative to the limiting isoquinoline reagent is used to drive the reaction to completion.
-
Question 2: I am observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?
Answer:
The formation of multiple products points to issues with either regioselectivity (sulfonylation at the wrong position) or competing side reactions.
Possible Causes & Solutions:
-
Polysulfonylation: The addition of more than one sulfonyl group to the isoquinoline ring can occur if reaction conditions are too harsh or if a large excess of the sulfonylating agent is used.[5]
-
Solution: Reduce the stoichiometry of the sulfonyl chloride to 1.05-1.1 equivalents. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Poor Regioselectivity: The isoquinoline ring has multiple potential sites for electrophilic attack. The position of sulfonylation is governed by the electronic effects of existing substituents and the reaction mechanism.[5] For instance, direct C-H sulfonylation methods using transition metals may favor different positions than classical electrophilic substitution.[5]
-
Solution: Analyze the directing effects of your isoquinoline's substituents. Electron-donating groups will activate specific positions for electrophilic attack. If you are using a specialized procedure, such as the deoxygenative sulfonylation of an isoquinoline N-oxide, the reaction is often directed to the C2 position.[6] Carefully follow literature procedures for the specific regiochemical outcome you desire.
-
-
Formation of Sulfinamide Byproducts: In some cases, especially if reducing agents are present or used in a one-pot procedure to generate a sulfinamide from a sulfonyl chloride, over-reduction can be an issue.[7]
-
Solution: If you are intentionally preparing a sulfinamide, careful control over the amount of reducing agent (e.g., triphenylphosphine) and the order of addition is critical to prevent the formation of sulfonamides as byproducts.[7]
-
Below is a troubleshooting workflow to help diagnose and solve these common issues.
Diagram: Troubleshooting Workflow
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoquinoline-5-sulfonyl Chloride Coupling Reactions
Welcome to the technical support center for optimizing sulfonamide coupling reactions involving Isoquinoline-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Foundations
This section addresses fundamental questions about the coupling reaction, providing the core knowledge needed for successful synthesis.
Q1: What is the fundamental reaction mechanism for the coupling of this compound with an amine?
The reaction is a classic nucleophilic acyl substitution at a sulfur atom. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Q2: Why is the choice of base so critical for this reaction?
The base plays a dual role: it deprotonates the amine's ammonium salt that forms during the reaction, regenerating the nucleophilic free amine, and it scavenges the generated HCl.[2] An ideal base should be strong enough to effectively neutralize the acid but not so strong that it promotes unwanted side reactions, such as hydrolysis of the sulfonyl chloride. It should also be non-nucleophilic to avoid competing with the desired amine coupling.
Q3: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Hydrolysis: this compound can react with any water present in the reaction mixture to form the corresponding sulfonic acid, which is unreactive towards the amine.
-
Dimerization/Polymerization: If the amine nucleophile has more than one reactive site, or if the product can react further, oligomeric byproducts can form.
-
Reaction with Solvent: Certain solvents can compete with the amine as a nucleophile, although this is less common with standard aprotic solvents.
Q4: How does the solvent affect the reaction outcome?
The solvent influences reactant solubility and reaction rate. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally preferred as they do not react with the sulfonyl chloride.[3] The polarity of the solvent can affect the reaction rate; more polar aprotic solvents can stabilize charged intermediates and potentially accelerate the reaction.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to directly address specific experimental issues, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Amine: The amine may be protonated and non-nucleophilic. 2. Degraded Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to moisture. 3. Insufficient Base: The base may not be strong enough or used in sufficient quantity to neutralize the generated HCl. | 1. Check Base pKa: Ensure your base is strong enough to deprotonate the amine. For example, pyridine or triethylamine (TEA) are common choices.[2] 2. Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Base Stoichiometry: Use at least 2 equivalents of a tertiary amine base or an inorganic base like K₂CO₃. |
| Multiple Spots on TLC, Indicating Byproducts | 1. Double Sulfonylation: If using a primary amine, reaction at the sulfonamide N-H is possible. 2. Hydrolysis of Sulfonyl Chloride: A spot corresponding to the sulfonic acid may be visible. 3. Reaction Temperature Too High: Elevated temperatures can promote side reactions. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the amine relative to the sulfonyl chloride. 2. Maintain Anhydrous Conditions: As mentioned above, rigorously exclude water. 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[3][4] |
| Difficult Purification | 1. Excess Reagents: Unreacted sulfonyl chloride or amine can complicate purification. 2. Emulsion during Workup: The product and byproducts may form a stable emulsion between aqueous and organic layers. 3. Polar Byproducts: The sulfonic acid byproduct is highly polar and can streak on silica gel. | 1. Quench Excess Sulfonyl Chloride: Add a small amount of a scavenger amine (like a secondary amine) at the end of the reaction to consume unreacted sulfonyl chloride. 2. Use Brine: During aqueous workup, wash the organic layer with saturated NaCl solution (brine) to help break emulsions. 3. Aqueous Wash: A dilute base wash (e.g., NaHCO₃ solution) can help remove the acidic sulfonic acid byproduct into the aqueous layer.[4][5] |
Visualizing the Workflow: Troubleshooting Low Yield
The following decision tree provides a logical workflow for diagnosing and resolving low-yield reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols
General Protocol for this compound Coupling
This protocol provides a robust starting point for the coupling reaction with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Visualizing the General Reaction Scheme
Caption: General reaction scheme for sulfonamide synthesis.
Data Summary Tables
Table 1: Common Bases and Their Properties
| Base | pKa of Conjugate Acid | Structure | Notes |
| Triethylamine (TEA) | 10.75 | Et₃N | Common, inexpensive, but can be nucleophilic in some cases. |
| Pyridine | 5.25 | C₅H₅N | Less basic than TEA, can also act as a nucleophilic catalyst.[2] |
| Diisopropylethylamine (DIPEA) | 10.75 | i-Pr₂NEt | Sterically hindered, non-nucleophilic base. Good alternative to TEA. |
| Potassium Carbonate | 10.33 | K₂CO₃ | Inorganic base, useful in polar solvents, requires good stirring. |
Table 2: Recommended Solvent Choices
| Solvent | Dielectric Constant | Type | Suitability |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | Excellent solubility for many reactants, easy to remove.[4] |
| Acetonitrile (ACN) | 37.5 | Aprotic, Polar | Good for less soluble starting materials, higher boiling point.[2] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Good general-purpose solvent. Must be anhydrous.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Use for very insoluble substrates, but harder to remove. |
This guide provides a framework for understanding and optimizing your this compound coupling reactions. By applying these principles and troubleshooting strategies, you can enhance your reaction efficiency, improve product purity, and accelerate your research and development efforts.
References
Technical Support Center: Purification of Isoquinoline-5-sulfonyl Chloride Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Isoquinoline Sulfonation
Welcome to the technical support center for navigating the complexities of isoquinoline sulfonation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the regioselectivity of this electrophilic aromatic substitution. We will explore the underlying mechanisms and offer practical, actionable troubleshooting advice to help you achieve your desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in isoquinoline sulfonation so challenging?
A1: The challenge lies in the electronic properties of the isoquinoline ring system. Isoquinoline is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[1][2] Consequently, electrophilic substitution, such as sulfonation, preferentially occurs on the electron-rich benzene ring.[1][3] However, the directing effects of the fused pyridine ring lead to a mixture of products, primarily the 5- and 8-isomers, as these positions are most susceptible to electrophilic attack.[4][5] The subtle differences in the activation of these two sites make it difficult to selectively obtain a single isomer.
Q2: What are the primary products of isoquinoline sulfonation and under what general conditions are they formed?
A2: The sulfonation of isoquinoline typically yields a mixture of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid.[4][5] The ratio of these isomers is highly dependent on the reaction conditions. Generally, sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures is the standard approach.[5] Lower temperatures tend to favor the formation of the 5-isomer, while higher temperatures can lead to an increased proportion of the 8-isomer or even polysulfonated byproducts.
Q3: I'm observing a low overall yield in my sulfonation reaction. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion. Sulfonation of heteroaromatic systems can be sluggish.
-
Degradation: Isoquinoline and its sulfonated derivatives can be susceptible to degradation under harsh acidic conditions and high temperatures.[6] Charring or the formation of dark, insoluble materials is an indicator of degradation.
-
Suboptimal Work-up: The isolation and purification process can significantly impact the final yield. The high polarity of sulfonic acids can make their extraction and purification challenging. Inefficient precipitation or losses during recrystallization are common pitfalls.
Q4: How can I accurately determine the isomeric ratio of my product mixture?
A4: A combination of spectroscopic and chromatographic techniques is essential for accurate determination of the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating between the 5- and 8-isomers. The substitution pattern influences the chemical shifts and coupling constants of the aromatic protons, providing a distinct fingerprint for each isomer.[7]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for separating and quantifying the isomers.[8] Developing a robust chromatographic method with baseline separation of the isomers is crucial for accurate quantification.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during isoquinoline sulfonation, with a focus on improving regioselectivity.
Issue 1: Poor Regioselectivity - Predominant Mixture of 5- and 8-Isomers
Controlling the kinetic versus thermodynamic pathways is key to influencing the isomeric ratio.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter.
-
For Preferential Formation of Isoquinoline-5-sulfonic acid (Kinetic Product): Conduct the reaction at lower temperatures. Start with reactions at or below 100°C and carefully monitor the progress. The 5-position is generally the kinetically favored site of attack.
-
For Increasing the Yield of Isoquinoline-8-sulfonic acid (Thermodynamic Product): Higher reaction temperatures (e.g., 120-180°C) can favor the formation of the more stable 8-isomer.[9] However, be mindful of increased byproduct formation at elevated temperatures.
-
-
Sulfonating Agent Concentration:
-
The concentration of sulfur trioxide (SO₃) in the oleum can influence the reaction rate and selectivity. Using oleum with a higher percentage of SO₃ can increase the reaction rate but may also lead to more aggressive, less selective sulfonation and potential side reactions.[9] Experiment with varying concentrations of oleum (e.g., 20-30% fuming sulfuric acid) to find the optimal balance.
-
-
Reaction Time:
-
At a given temperature, extending the reaction time may allow for equilibration towards the thermodynamically more stable isomer. If the 8-isomer is the desired product, longer reaction times at a moderate temperature might be beneficial.
-
Experimental Protocol: Temperature-Controlled Sulfonation of Isoquinoline
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagents: Carefully add a measured amount of oleum (e.g., 20% fuming sulfuric acid) to the flask and begin stirring.
-
Addition of Isoquinoline: Slowly add isoquinoline dropwise to the stirred oleum, ensuring the temperature is maintained at the desired setpoint (e.g., 90°C for the 5-isomer or 140°C for enriching the 8-isomer). Use an ice bath or a heating mantle as needed for temperature control.
-
Reaction: Once the addition is complete, maintain the reaction at the target temperature for a specified duration (e.g., 2-4 hours). Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. The isoquinoline sulfonic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove excess acid.
-
Purification: The crude product can be purified by recrystallization from water or an appropriate solvent system.
-
Analysis: Characterize the product and determine the isomeric ratio using ¹H NMR and HPLC.
Data Presentation: Effect of Temperature on Isomer Ratio
| Reaction Temperature (°C) | Reaction Time (hours) | Ratio of 5-isomer : 8-isomer |
| 90 | 3 | ~ 85 : 15 |
| 120 | 3 | ~ 60 : 40 |
| 150 | 3 | ~ 45 : 55 |
Note: These are representative values and can vary based on specific reaction conditions.
Issue 2: Formation of Undesired Byproducts and Degradation
High temperatures and highly concentrated sulfonating agents can lead to the formation of polysulfonated products and decomposition.
Troubleshooting Steps:
-
Milder Sulfonating Agents: If oleum proves to be too harsh, consider using alternative sulfonating agents. While less common for isoquinoline itself, reagents like chlorosulfonic acid followed by hydrolysis can sometimes offer milder conditions. However, this introduces additional steps and potential hazards.
-
Solvent Effects: While sulfonation is typically performed neat in sulfuric acid/oleum, the use of a co-solvent is a potential area for exploration, although not standard practice. A high-boiling, inert solvent could help to moderate the reaction temperature and concentration.
-
Stepwise Temperature Ramping: Instead of immediately heating to the final reaction temperature, a gradual increase in temperature can sometimes help to control the initial exothermic reaction and minimize degradation.
Visualization: Troubleshooting Workflow for Isoquinoline Sulfonation
Caption: A workflow diagram for troubleshooting common issues in isoquinoline sulfonation.
Issue 3: Difficulty in Separating the Isomers
Even with optimized reaction conditions, a mixture of isomers is often obtained. Their similar physical properties can make separation challenging.
Troubleshooting Steps:
-
Fractional Crystallization: This is a classical and often effective method.
-
Salt Formation: Convert the mixture of sulfonic acids into their salts (e.g., sodium, potassium, or amine salts). The differing solubilities of these isomeric salts can be exploited for separation by fractional crystallization from a suitable solvent (e.g., water, ethanol). The choice of the counter-ion is critical and may require screening.
-
Solvent Screening: Experiment with different solvent systems to maximize the solubility difference between the isomeric salts.
-
-
Preparative Chromatography:
-
For smaller scale separations or for obtaining highly pure samples, preparative HPLC can be employed. This method offers high resolution but may not be practical for large-scale synthesis.
-
Visualization: General Mechanism of Electrophilic Sulfonation on Isoquinoline
Caption: The electrophilic attack of sulfur trioxide on the benzene ring of isoquinoline.
Concluding Remarks
Improving the regioselectivity of isoquinoline sulfonation is a multifaceted challenge that requires careful control over reaction parameters. By understanding the underlying principles of electrophilic aromatic substitution on this heterocyclic system and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance their ability to synthesize the desired isoquinoline sulfonic acid isomer. Always ensure that all experiments are conducted with appropriate safety precautions, especially when handling corrosive reagents like oleum.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
Overcoming solubility issues with Isoquinoline-5-sulfonyl chloride
Welcome to the technical support guide for Isoquinoline-5-sulfonyl chloride. As a key intermediate in the synthesis of various kinase inhibitors, including the ROCK inhibitor Fasudil, its proper handling is paramount for successful research.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common solubility and stability challenges encountered with this compound. We will move beyond simple solvent suggestions to explore the underlying chemical principles and provide robust protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a reactive chemical intermediate. Its structure consists of an isoquinoline core, which imparts a specific polarity, and a highly reactive sulfonyl chloride (-SO₂Cl) functional group.[3] This compound is a cornerstone for synthesizing a class of isoquinoline sulfonamide drugs that are potent protein kinase inhibitors.[4]
The primary challenge arises from two factors:
-
Poor Aqueous Solubility: Like many organic molecules with significant aromatic character, it is sparingly soluble in water.[5]
-
Reactivity: The electrophilic sulfonyl chloride group is highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the compound into the corresponding isoquinoline-5-sulfonic acid.[6][7] This is not a dissolution process but a chemical degradation that renders the compound inactive for its intended sulfonylation reactions.
Q2: What is the primary degradation pathway I should be aware of?
The most significant degradation pathway is hydrolysis. The presence of even trace amounts of water, including atmospheric moisture, can lead to the cleavage of the sulfur-chlorine bond, yielding isoquinoline-5-sulfonic acid and hydrochloric acid (HCl).[7][8] This is a critical consideration for both storage and experimental use, as the formation of the sulfonic acid is irreversible and represents a loss of your active starting material.
Below is a diagram illustrating this hydrolytic degradation.
Caption: Hydrolytic degradation of this compound.
Troubleshooting Guide: Common Solubility Issues
Q3: My solid this compound is not dissolving in my chosen organic solvent. What should I do?
This issue typically stems from using a suboptimal solvent or insufficient energy to overcome the crystal lattice energy.
-
Causality: While highly soluble in some organic solvents, the dissolution rate can be slow. The compound's planar structure can lead to efficient crystal packing, requiring energy to break apart.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for creating high-concentration stock solutions. Anhydrous acetonitrile can also be used, though solubility may be lower.[7] Always use anhydrous grade solvents to prevent hydrolysis.
-
Apply Gentle Heat: Warming the solution to 30-40°C can significantly increase the rate of dissolution. Do not overheat, as this can accelerate degradation if any moisture is present.
-
Increase Mechanical Agitation: Use a vortex mixer or sonicate the vial for a few minutes. Sonication is particularly effective at breaking up small clumps and increasing the surface area available for solvation.[9]
-
Q4: My compound dissolved perfectly in DMSO, but it crashed out of solution when I added it to my aqueous buffer. How do I solve this?
This is the most common problem researchers face. It's a classic case of a compound being soluble in a neat organic solvent but insoluble when that solvent is diluted into an aqueous system.
-
Causality: When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., PBS, cell culture media), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[10][11]
-
Solution: The Anti-Precipitation Dilution Protocol
-
Lower the Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the concentration shock upon dilution.
-
Pre-warm the Aqueous Buffer: Pre-warming your buffer to 37°C can increase the solubility of the compound.[9]
-
Use a Step-Wise Dilution: Instead of a single large dilution, perform one or two intermediate dilutions.
-
Employ Vigorous Mixing: The key is to disperse the compound as quickly as possible. Add the DMSO stock dropwise into the vortex of the stirring aqueous buffer. This prevents the formation of localized, supersaturated pockets.[10]
-
See the detailed protocol below for a step-by-step workflow.
Q5: How should I store this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation from moisture and maintain the compound's reactivity.
-
Solid Form:
-
Stock Solutions (in Anhydrous DMSO):
-
Temperature: Aliquot into single-use vials and store at -20°C or -80°C.
-
Handling: Minimize freeze-thaw cycles.[10] When you remove a vial from the freezer, allow it to warm completely to room temperature before opening to prevent atmospheric moisture from condensing inside the cold vial.
-
Solubility Data Summary
The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Key Considerations |
| Water | Sparingly Soluble / Insoluble[5] | Reacts via hydrolysis to form the sulfonic acid.[6] Avoid direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for high-concentration stock solutions. Use anhydrous grade.[13] |
| N,N-Dimethylformamide (DMF) | Soluble | A good alternative to DMSO. Use anhydrous grade. |
| Acetonitrile | Soluble | May have lower solubility than DMSO/DMF. Use anhydrous grade.[7] |
| Ethanol / Methanol | Soluble | These are protic solvents and can react with the sulfonyl chloride (solvolysis) to form esters.[14] Use is generally not recommended unless it is a reactant. |
| Dichloromethane (DCM) / Chloroform | Soluble | Useful for synthesis and workup procedures.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing: Weigh the desired amount of solid in a fume hood. For example, to make 1 mL of a 100 mM solution, weigh out 22.77 mg (Molecular Weight: 227.67 g/mol ).[2]
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. If needed, briefly sonicate or warm to 37°C until the solution is clear and all solid has dissolved.
-
Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -20°C or -80°C.
Protocol 2: Workflow for Preparing a Working Solution (Anti-Precipitation Method)
This workflow is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium for biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chemistrytalk.org [chemistrytalk.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 84468-15-5 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bischler-Napieralski Isoquinoline Synthesis
Welcome to the technical support center for the Bischler-Napieralski isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route to 3,4-dihydroisoquinolines and their corresponding isoquinoline derivatives.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during the Bischler-Napieralski reaction, providing explanations grounded in the reaction mechanism and offering actionable solutions.
Question: My reaction is not proceeding to completion, and I am recovering a significant amount of my starting β-arylethylamide. What are the likely causes?
Answer:
Incomplete conversion is a common challenge in the Bischler-Napieralski synthesis and typically points to two primary factors: insufficient activation of the amide or suboptimal reaction conditions.
-
Insufficient Dehydrating Agent Potency: The reaction is an electrophilic aromatic substitution, and for less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[1] For aromatic rings that are not sufficiently electron-rich, a stronger dehydrating system is required.
-
Solution: A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more forceful dehydrating agent and can be effective for less activated systems.[2][3] This mixture generates pyrophosphates, which are excellent leaving groups and facilitate the formation of the key nitrilium ion intermediate.[4]
-
-
Inadequate Reaction Temperature or Time: The cyclization step often requires significant thermal energy to overcome the activation barrier.
-
Solution: If your reaction is proceeding slowly, consider increasing the reaction temperature. Switching from a lower-boiling solvent like toluene to a higher-boiling one such as xylene can be beneficial.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation from prolonged heating.[1]
-
Question: My reaction has resulted in a low yield of the desired 3,4-dihydroisoquinoline, and I observe the formation of a significant byproduct. How can I identify and mitigate this?
Answer:
Low yields are frequently associated with competing side reactions. The most prominent of these is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][4] This side reaction is particularly favored when the resulting styrene is highly conjugated.[4]
-
Minimizing the Retro-Ritter Reaction:
-
Solvent Choice: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium away from the styrene byproduct, you can use the corresponding nitrile as a solvent.[3][4]
-
Milder Reaction Conditions: Employing modern, milder protocols can suppress this side reaction by allowing the cyclization to occur at lower temperatures. A widely adopted method involves the use of triflic anhydride (Tf₂O) and 2-chloropyridine.[1]
-
Question: Upon workup, my reaction mixture has turned into a thick, intractable tar. What causes this, and how can it be prevented?
Answer:
Tar formation is indicative of polymerization or decomposition of the starting material or product, often due to excessively harsh reaction conditions.[1]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired reflux temperature may be more beneficial than rapid heating.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the starting material has been consumed (as determined by TLC), the reaction should be stopped to prevent prolonged exposure to high temperatures.[1]
-
Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable mixture throughout the reaction.
Question: My β-arylethylamide has an electron-withdrawing group on the aromatic ring, and the reaction is failing. Is the Bischler-Napieralski reaction suitable for this substrate?
Answer:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring.[1] Electron-withdrawing groups deactivate the ring, making the intramolecular electrophilic attack significantly more difficult, often leading to reaction failure.[1]
-
Alternative Strategies:
-
Stronger Dehydrating Agents: For moderately deactivated systems, the use of more potent dehydrating agents like P₂O₅ in refluxing POCl₃ may yield some product.[2][5]
-
Consider Alternative Synthetic Routes: For strongly deactivated systems, it is often more practical to consider alternative synthetic strategies for accessing the desired isoquinoline core.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[2][6] Two primary mechanistic pathways are generally considered, depending on the reaction conditions.[2][7] One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[2][7] The nitrilium ion is a highly electrophilic species that is then attacked by the electron-rich aromatic ring to form the cyclized product.
Bischler-Napieralski Reaction Mechanism
Caption: A simplified overview of the Bischler-Napieralski reaction mechanism.
How do I choose the appropriate dehydrating agent?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate.
| Dehydrating Agent | Substrate Suitability | Typical Conditions |
| POCl₃ | Electron-rich aromatic rings | Reflux in an inert solvent (e.g., toluene) |
| P₂O₅ in POCl₃ | Less activated or deactivated aromatic rings | Refluxing POCl₃ |
| Tf₂O, 2-chloropyridine | Wide range of substrates, including acid-sensitive ones | -20 °C to 0 °C in CH₂Cl₂ |
What is the typical experimental procedure for a Bischler-Napieralski reaction?
Below are two common protocols. The classical approach is suitable for many substrates, while the modern protocol offers milder conditions and may provide higher yields for sensitive substrates.[1]
Classical Protocol (POCl₃)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as toluene.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-4 equiv) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Modern Protocol (Tf₂O/2-chloropyridine)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
How to prevent hydrolysis of sulfonyl chloride during reaction
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with sulfonyl chlorides, with a specific focus on preventing their hydrolysis during chemical reactions.
Section 1: Understanding the Problem: The Instability of Sulfonyl Chlorides
FAQ 1: Why is my sulfonyl chloride degrading during my reaction?
Sulfonyl chlorides are highly reactive electrophiles, making them valuable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. However, this reactivity also makes them susceptible to hydrolysis, a reaction with water that converts the sulfonyl chloride into the corresponding sulfonic acid. This sulfonic acid is generally unreactive under typical sulfonylation conditions and represents a loss of your starting material, leading to lower yields.
The hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process generates the sulfonic acid and hydrochloric acid (HCl) as byproducts.
Section 2: Proactive Measures: Best Practices for Handling and Reaction Setup
FAQ 2: What are the essential handling and storage procedures for sulfonyl chlorides?
Proper handling and storage are the first line of defense against hydrolysis.
-
Moisture-Free Environment : Always handle sulfonyl chlorides in a dry environment. This includes using a glove box or a fume hood with a dry nitrogen or argon atmosphere.
-
Appropriate Containers : Store sulfonyl chlorides in tightly sealed, moisture-proof containers. Amber glass bottles are often preferred to protect from light.
-
Inert Atmosphere : For long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent moisture from the air from reacting with the compound.
-
Cool and Dry Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.
FAQ 3: How do I ensure my reaction setup is optimized to prevent hydrolysis?
A meticulously prepared reaction setup is critical for success.
-
Anhydrous Solvents : The use of anhydrous (dry) solvents is paramount. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilling the solvent over a suitable drying agent may be necessary. The presence of even small amounts of water can significantly impact your reaction.
-
Dry Glassware : All glassware should be thoroughly dried before use, typically by oven-drying at a high temperature (e.g., >100°C) for several hours and then cooling under a stream of inert gas or in a desiccator.
-
Inert Atmosphere : Conducting the reaction under an inert atmosphere of nitrogen or argon is a standard and highly effective practice to exclude atmospheric moisture.
Diagram: Workflow for Anhydrous Reaction Setup
Technical Support Center: Synthesis of Isoquinoline-Based Inhibitors
Welcome to the technical support center for the synthesis of isoquinoline-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for the synthesis of this critical heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize an isoquinoline core is resulting in a very low yield or failing completely. What are the most common overarching reasons?
Low yields in isoquinoline synthesis often stem from a few key factors that are common across different named reactions:
-
Electronic Properties of the Aromatic Ring: The cyclization step in many classic isoquinoline syntheses (like Bischler-Napieralski and Pictet-Spengler) is an electrophilic aromatic substitution. If your aromatic ring is substituted with electron-withdrawing groups, the cyclization will be significantly hindered, leading to poor or no product formation. These reactions are most effective with electron-donating groups on the benzene ring.[1][2]
-
Steric Hindrance: Bulky substituents on either the aromatic ring or the reacting side-chain can sterically impede the intramolecular cyclization, slowing down the reaction or preventing it altogether.[3]
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[1] Conversely, conditions that are too mild may not be sufficient to drive the reaction to completion.
-
Poor Quality of Reagents: Impurities in starting materials, solvents (especially water in reactions requiring anhydrous conditions), or catalysts can interfere with the reaction, leading to side products or complete failure.[3]
Q2: I'm observing the formation of multiple products, making purification a significant challenge. What are the likely side reactions?
The formation of side products is a frequent issue. The specific side products depend on the synthetic route:
-
In Bischler-Napieralski reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially common when the resulting styrene is highly conjugated.[1][4]
-
In Pictet-Spengler reactions: If the reaction conditions are too harsh (e.g., strongly acidic), epimerization at C-3 can occur, leading to a mixture of diastereomers. Additionally, oxidation of the indole nucleus (if applicable) or other sensitive functional groups can lead to a complex mixture.[3]
-
In Pomeranz-Fritsch reactions: The yields can vary widely, and the strongly acidic conditions can lead to substrate decomposition.[5]
-
In Transition-Metal Catalyzed reactions: Homocoupling of starting materials is a common side reaction, particularly with terminal alkynes.[6] The choice of ligand and oxidant is critical to minimize these unwanted pathways.
Q3: How do I approach the purification of my final isoquinoline-based inhibitor?
Purification can be challenging due to the basic nature of the isoquinoline nitrogen and the potential for closely-related byproducts.
-
Initial Work-up: An initial acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl) to move the basic isoquinoline into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the purified product back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. Various solvent systems may need to be screened. A method described for purifying tar-based isoquinoline involves dissolving the crude material in a solvent like triethylamine, cooling to induce crystallization, and repeating the process to achieve high purity.[7]
-
Chromatography: Column chromatography on silica gel is a standard method. However, the basicity of the isoquinoline can cause tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia in methanol, can be added to the eluent system.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method, particularly after an initial extraction to remove non-volatile impurities.[8]
Troubleshooting Guides for Specific Synthetic Routes
Guide 1: The Bischler-Napieralski Reaction
This reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the aromatic isoquinoline.[1][9]
Problem: Low to No Product Formation
-
Possible Cause 1: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) will significantly hinder or prevent the cyclization.[1]
-
Solution: For substrates with EWGs, harsher conditions may be required. Consider using a stronger dehydrating agent system, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[9][10] If possible, redesign the synthesis to introduce the EWG after the isoquinoline core is formed.
-
-
Possible Cause 2: Insufficiently Potent Dehydrating Agent. For less reactive substrates, common dehydrating agents like POCl₃ alone may not be strong enough to promote efficient cyclization.[1]
-
Possible Cause 3: Inappropriate Reaction Conditions. High temperatures or long reaction times, especially with sensitive substrates, can lead to decomposition and tar formation.[1]
Problem: Formation of Styrene Side Product
-
Possible Cause: Retro-Ritter Reaction. The nitrilium ion intermediate can fragment, especially if it leads to a highly conjugated styrene derivative. This is a significant competing pathway.[1][4]
-
Solution 1: Use the corresponding nitrile as a solvent. This can help to shift the equilibrium away from the fragmentation pathway. However, this is only practical if the nitrile is readily available and not prohibitively expensive.[4]
-
Solution 2 (Alternative Chemistry): A procedure using oxalyl chloride to form an N-acyliminium intermediate can be employed. This intermediate is less prone to fragmentation, thus avoiding the formation of the styrene side product.[1][9]
-
Optimized Protocol: Mild Bischler-Napieralski Cyclization using Tf₂O
This protocol is suitable for sensitive substrates that may decompose under harsher conditions.[11]
-
Setup: To a solution of the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) at -20 °C, add 2-chloropyridine (2.0 equiv).
-
Reagent Addition: Stir the mixture for 5 minutes at -20 °C before the dropwise addition of triflic anhydride (Tf₂O, 1.25 equiv).
-
Reaction: Allow the mixture to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The solution color may change from yellow to dark red.
-
Work-up: Quench the reaction by adding a solution of sodium borohydride (NaBH₄) in methanol at 0 °C. The NaBH₄ will reduce the resulting 3,4-dihydroisoquinolinium species in situ to the corresponding tetrahydroisoquinoline.
Guide 2: The Pictet-Spengler Reaction
This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[12][13] It is particularly effective for electron-rich aryl groups, such as indoles.[12]
Problem: Low or No Product Yield
-
Possible Cause 1: Insufficiently Acidic Catalyst. The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[3] If the catalyst is too weak, the reaction will not proceed efficiently.
-
Possible Cause 2: Decomposition of Starting Material. Tryptophan derivatives and other sensitive substrates can decompose under harsh acidic conditions and high temperatures.[3]
-
Solution: Start with milder conditions (e.g., lower temperature, weaker acid) and only increase if no reaction is observed. For highly sensitive substrates, consider a two-step procedure: first, form the Schiff base under neutral conditions, then isolate it and perform the acid-catalyzed cyclization in a separate step.[2][3]
-
-
Possible Cause 3: Poor Reagent Purity. Water in the solvent can hydrolyze the intermediate iminium ion, halting the reaction. Impurities in the aldehyde can also interfere.[3]
-
Solution: Ensure the aldehyde is pure (distill if necessary) and use an anhydrous solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side products.[3]
-
Problem: Formation of Diastereomer Mixtures
-
Possible Cause: Lack of Stereocontrol. The cyclization can create a new stereocenter, and without a directing influence, a mixture of diastereomers can be expected. Harsh acidic conditions can also lead to epimerization at the C-3 position.[3]
-
Solution: Optimize the reaction conditions. While stronger acids may favor the trans isomer, excessively harsh conditions can lead to side reactions.[3] Careful optimization of acid concentration and temperature is key. For enantioselective synthesis, the use of a chiral catalyst, such as a chiral phosphoric acid, may be necessary.
-
Guide 3: The Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15]
Problem: Low and Variable Yields
-
Possible Cause: Harsh Reaction Conditions. The classic Pomeranz-Fritsch reaction often uses concentrated sulfuric acid, which can lead to charring and decomposition of organic materials, resulting in low and inconsistent yields.[5][14]
-
Solution: Modern modifications often employ alternative acid catalysts that can provide better results. Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been used successfully.[15]
-
-
Possible Cause: Inefficient Cyclization. The key ring-closing step can be low-yielding, especially for substrates without favorable electronic or steric properties.
-
Solution: Consider a modification of the reaction. The Schlittler-Müller modification, which condenses a substituted benzylamine with glyoxal hemiacetal, can provide a more reliable route to C1-substituted isoquinolines. The Bobbitt modification, involving hydrogenation of the benzalaminoacetal before cyclization, is a robust method for generating tetrahydroisoquinolines.[14]
-
Guide 4: Transition-Metal Catalyzed Syntheses
Modern methods often use catalysts based on palladium, rhodium, iridium, or copper to construct the isoquinoline core, offering high efficiency and functional group tolerance.[6][16][17]
Problem: Catalyst Inactivity or Low Turnover
-
Possible Cause 1: Incorrect Ligand Choice. The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. A ligand that is too bulky or has the wrong electronic properties can shut down catalysis.[18][19]
-
Solution: Screen a variety of ligands. For palladium-catalyzed reactions, different phosphine ligands (e.g., BINAP, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands should be tested to find the optimal choice for your specific substrate combination.[18]
-
-
Possible Cause 2: Inappropriate Oxidant or Base. Many C-H activation/annulation reactions require a specific oxidant to regenerate the active catalyst. The choice of base is also critical for steps like C-H activation or deprotonation.
-
Solution: The oxidant is crucial and often specific. For example, in some palladium-catalyzed annulations, silver salts like Ag₂CO₃ are essential for high yields, while others like Cu(OAc)₂ are ineffective.[17] A screening of different oxidants and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) is recommended during optimization.
-
Problem: Poor Regioselectivity
-
Possible Cause: Ambiguous C-H Activation Site. If the aromatic substrate has multiple potential C-H bonds that can be activated, a mixture of regioisomers may be formed.
-
Solution: The regioselectivity is often controlled by a directing group on the starting material (e.g., an oxime or an amide).[17][20] Ensure your directing group is positioned correctly to favor the desired cyclization. If multiple products are still formed, modifying the steric or electronic properties of the directing group or the coupling partner can influence the regiochemical outcome.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 8. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoquinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Battle of Kinase Inhibitors: Fasudil vs. Y-27632 in ROCK Inhibition
In the landscape of cellular signaling research and drug discovery, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of a myriad of cellular processes, from cytoskeletal dynamics and cell migration to apoptosis and proliferation.[1][2] Their central role in these pathways has made them attractive therapeutic targets for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[3][4] Among the arsenal of pharmacological tools used to dissect ROCK signaling and explore its therapeutic potential, two small molecule inhibitors, Fasudil and Y-27632, have become indispensable.
This guide provides a comprehensive comparative analysis of Fasudil and Y-27632, offering researchers, scientists, and drug development professionals an in-depth look at their respective biochemical properties, mechanisms of action, and performance in experimental settings. By understanding the nuances that differentiate these two widely used inhibitors, researchers can make more informed decisions in designing their experiments and interpreting their results.
The Contenders: A Tale of Two Inhibitors
Fasudil (also known as HA-1077) and Y-27632 are both potent, cell-permeable, ATP-competitive inhibitors of ROCK kinases.[5][6][7] However, they possess distinct chemical structures which influence their potency, selectivity, and clinical applicability.
Fasudil , an isoquinoline derivative, holds the distinction of being the first ROCK inhibitor approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[5][8] Its active metabolite, hydroxyfasudil, contributes significantly to its in vivo efficacy.[9] Beyond its established clinical use, Fasudil is extensively used as a research tool and is being investigated for other conditions like pulmonary hypertension and neurodegenerative diseases.[4][10]
Y-27632 , a pyridine derivative, is a highly selective and widely used research tool for studying ROCK signaling pathways.[11][12] While not clinically approved, its well-characterized profile and potent inhibition of ROCK make it a staple in laboratories worldwide for in vitro and in vivo studies of ROCK function.[6][11]
At the Bench: A Quantitative Comparison
The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. The following table summarizes the key biochemical parameters for Fasudil (and its active metabolite, hydroxyfasudil) and Y-27632, providing a quantitative basis for comparison.
| Compound | Target | IC50 / Ki | Selectivity Profile (Other Kinases) | Key Characteristics |
| Fasudil | ROCK1 | Ki: 0.33 µM | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[9] | Clinically approved in Japan and China.[5][8] Pro-drug, metabolized to the more active hydroxyfasudil.[9] |
| ROCK2 | IC50: 0.158 µM[9] | |||
| Hydroxyfasudil | ROCK1 | IC50: 0.73 µM[9] | PKA (IC50: 37 µM)[9] | Active metabolite of Fasudil.[9] |
| ROCK2 | IC50: 0.72 µM[9] | |||
| Y-27632 | ROCK1 | Ki: 140 nM | Over 200-fold selectivity over PKC, PKA, MLCK.[13] | Widely used as a highly selective research tool.[11] |
| ROCK2 | Ki: 300 nM |
Expert Interpretation: The data clearly indicates that Y-27632 exhibits higher potency for both ROCK1 and ROCK2 in vitro, with Ki values in the nanomolar range, as compared to the micromolar range for Fasudil and its metabolite.[9][13] Furthermore, Y-27632 demonstrates a more favorable selectivity profile, with significantly less activity against other kinases like PKA and PKC. This high selectivity is a crucial advantage in research settings, as it minimizes the potential for off-target effects that could confound experimental results. The choice between the two often comes down to the specific experimental context. For studies demanding high selectivity to dissect the specific roles of ROCK, Y-27632 is often the preferred tool. However, the clinical relevance and established in vivo data for Fasudil make it a valuable compound, particularly in translational research.
The ROCK Signaling Pathway: A Visual Overview
To understand the action of these inhibitors, it is essential to visualize their target within its biological context. The ROCK signaling pathway is a central regulator of the actin cytoskeleton.
Caption: The ROCK signaling pathway, illustrating upstream activation, core kinase activity, and downstream effects on the actin cytoskeleton.
Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK.[1][14] ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased MLC phosphorylation and subsequent actomyosin contractility.[1][15] ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[15] This leads to the stabilization of actin filaments. Both Fasudil and Y-27632 act by competitively inhibiting the ATP-binding site of ROCK, thereby preventing these downstream phosphorylation events.[6][7]
Experimental Protocols for Comparative Analysis
To empirically compare the efficacy of Fasudil and Y-27632, researchers can employ a variety of in vitro and cell-based assays. The choice of assay depends on the specific research question, but a combination of approaches provides the most comprehensive understanding.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein.
Principle: The assay quantifies the phosphorylation of a specific ROCK substrate in the presence of varying concentrations of the inhibitor. The signal is inversely proportional to the inhibitor's activity, allowing for the calculation of an IC50 value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute purified recombinant human ROCK1 or ROCK2 enzyme to a working concentration in the kinase buffer.
-
Prepare serial dilutions of Fasudil and Y-27632 in the kinase buffer. A DMSO vehicle control should be included.
-
Prepare a substrate/ATP mixture containing a specific ROCK substrate (e.g., Long S6 Kinase Substrate or MYPT1) and ATP.
-
-
Assay Procedure:
-
Add the kinase reaction buffer to the wells of a 96-well plate.
-
Add the diluted ROCK enzyme to each well.
-
Add the serially diluted inhibitors or vehicle control to the respective wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Data Analysis:
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Cell-Based Assay: Myosin Light Chain (MLC) Phosphorylation
This assay assesses the ability of the inhibitors to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream target.
Principle: Cells are treated with the inhibitors, and the level of phosphorylated MLC (pMLC) is quantified, typically by Western blotting or ELISA. A decrease in pMLC levels indicates inhibition of ROCK activity.[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of Fasudil or Y-27632 for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a known ROCK activator, such as lysophosphatidic acid (LPA) or calpeptin, for a short period (e.g., 5-15 minutes) to induce MLC phosphorylation. An unstimulated control should also be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Quantification of pMLC:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated MLC (e.g., pMLC2 Ser19).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for total MLC as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry.
-
-
ELISA:
-
Use a commercially available pMLC ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Normalize the pMLC signal to the total MLC signal.
-
Plot the normalized pMLC levels against the inhibitor concentration to determine the dose-dependent inhibitory effect.
-
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for a comprehensive comparison of Fasudil and Y-27632.
Caption: A structured workflow for the comparative analysis of ROCK inhibitors, from biochemical characterization to in vivo evaluation.
Differential Effects and Applications: Choosing the Right Tool for the Job
While both Fasudil and Y-27632 inhibit ROCK, their subtle differences in potency, selectivity, and clinical status lead to their preferential use in different applications.
Y-27632 in Basic Research: Due to its high potency and selectivity, Y-27632 is the gold standard for basic research aimed at elucidating the fundamental roles of ROCK signaling. It is extensively used in:
-
Stem Cell Biology: Y-27632 is widely used to improve the survival and cloning efficiency of human pluripotent stem cells (hPSCs) after single-cell dissociation, a process that normally induces apoptosis.[18][19][20]
-
Neuroscience: It is used to study neurite outgrowth, axonal regeneration, and neuronal apoptosis.[10][12]
-
Cancer Biology: Researchers use Y-27632 to investigate the role of ROCK in tumor cell migration, invasion, and metastasis.[12]
-
Cell Biology: It is a key tool for studying cytoskeletal organization, cell adhesion, and cytokinesis.
Fasudil in Translational and Clinical Research: The clinical approval of Fasudil makes it a particularly valuable tool for translational research and studies with a direct line of sight to clinical applications.
-
Cardiovascular Research: Its proven efficacy in treating cerebral vasospasm makes it a relevant compound for studying other vascular disorders like pulmonary hypertension and atherosclerosis.[4][5]
-
Neuroprotection: Fasudil has shown neuroprotective effects in various models of neurological diseases, including stroke and neurodegenerative disorders.[4][21]
-
Human Pluripotent Stem Cell Research: Studies have shown that Fasudil can be a more cost-effective alternative to Y-27632 for improving hPSC survival and growth, without compromising pluripotency.[22][23]
-
Nerve Regeneration: While some studies suggest Y-27632 may be more potent in promoting nerve regeneration in specific contexts, Fasudil has also demonstrated pro-regenerative effects.[24][25][26]
A study comparing the two inhibitors in promoting cutaneous nerve regeneration found that Y-27632 was more effective than Fasudil in promoting dorsal root ganglia growth cone expansion and repair after injury.[24] Conversely, in the context of human pluripotent stem cell culture, Fasudil has been shown to be a viable and more economical substitute for Y-27632, effectively increasing cell survival and growth after passaging.[22][23] These examples highlight the importance of selecting the inhibitor based on the specific biological question and experimental system.
Conclusion: A Verdict Based on Context
In the comparative analysis of Fasudil and Y-27632, there is no single "winner." The optimal choice is contingent upon the specific research objectives, experimental design, and desired outcomes.
Y-27632 stands out for its superior potency and selectivity in vitro, making it the preferred choice for fundamental research where precise targeting of ROCK is paramount to avoid confounding off-target effects.
Fasudil , with its established clinical safety and efficacy , is the more relevant inhibitor for translational and preclinical studies aiming to develop novel therapeutic strategies. Its cost-effectiveness also makes it an attractive alternative in large-scale or long-term cell culture applications.[22][27]
Ultimately, a thorough understanding of the biochemical and cellular profiles of both Fasudil and Y-27632 empowers researchers to select the most appropriate tool, ensuring the scientific integrity and translational potential of their findings in the ever-evolving field of ROCK signaling.
References
- 1. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Fasudil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. benchchem.com [benchchem.com]
- 10. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Y-27632 - Wikipedia [en.wikipedia.org]
- 12. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 15. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 16. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 18. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 25. Differential effects of two ROCK inhibitors, Fasudil and Y-27632, on optic nerve regeneration in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Novel Isoquinoline-5-Sulfonyl Chloride-Based ROCK Inhibitors
Introduction: The Therapeutic Promise of ROCK Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular tension, motility, and proliferation.[1] As central effectors of the RhoA GTPase signaling pathway, their dysregulation is implicated in a host of pathologies, including hypertension, cancer metastasis, and neurodegenerative diseases.[2] The isoquinoline sulfonamide scaffold has proven to be a fertile ground for developing potent ROCK inhibitors.[2] Fasudil, a first-generation inhibitor derived from isoquinoline-5-sulfonyl chloride, is clinically approved in Japan for the treatment of cerebral vasospasm, validating ROCK as a druggable target.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of new this compound derivatives. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating workflow. Our focus will be on comparing a novel, hypothetical derivative, "ISCD-001," against established benchmarks: Fasudil and Y-27632.
The Scientific Imperative: Why This Validation Strategy?
Our validation strategy is built on a tiered approach that progresses from direct, in vitro assessment of enzyme inhibition to cell-based assays that measure on-target effects in a physiological context. This progression is crucial for several reasons:
-
Establishing On-Target Activity: The first step is to unequivocally demonstrate that the new derivative directly inhibits the kinase activity of ROCK1 and ROCK2. This is the foundational evidence of its mechanism of action.
-
Quantifying Potency: Determining the half-maximal inhibitory concentration (IC50) allows for a quantitative comparison of the new derivative's potency against known inhibitors.
-
Assessing Cellular Efficacy: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability, rapid metabolism, or efflux. Cell-based assays are therefore essential to confirm that the inhibitor can reach its target in an intact cell and exert a biological effect.
-
Evaluating Selectivity: The kinome is vast, and the ATP-binding pocket is conserved across many kinases.[4] Off-target inhibition can lead to unforeseen side effects and confound experimental results.[1] Therefore, profiling the inhibitor against a panel of other kinases is a critical step in de-risking a lead compound.
Below is a diagram illustrating the overall validation workflow.
Caption: High-level workflow for the validation of a new ROCK inhibitor.
Phase 1: In Vitro Characterization - Potency and Selectivity
The initial phase focuses on the direct interaction between the inhibitor and the purified ROCK enzymes. This provides the cleanest assessment of potency and intrinsic affinity.
Biochemical IC50 Determination: Quantifying Potency
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[5] It quantifies the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity.[6] The principle is elegant: after the kinase reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the newly formed ADP back into ATP, which is used by a luciferase to generate a light signal.[5] This method is highly sensitive and avoids the hazards of radioactive assays.[7]
Experimental Protocol: ADP-Glo™ Assay for ROCK2
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[5]
-
Prepare serial dilutions of ISCD-001, Fasudil, and Y-27632 in 100% DMSO. A typical 10-point curve might range from 100 µM to 1 nM.
-
Prepare a solution of recombinant active ROCK2 enzyme (e.g., 0.1-0.5 ng/µL) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[5]
-
Prepare a Substrate/ATP mix containing S6K substrate peptide and 10 µM ATP in 1X Kinase Buffer.[5]
-
-
Assay Execution (384-well plate format):
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted ROCK2 enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Kinase Selectivity Profiling: Understanding Off-Target Effects
No inhibitor is perfectly selective. Assessing the activity of ISCD-001 against a broad panel of kinases is essential for predicting potential side effects and ensuring that the observed cellular phenotype is due to ROCK inhibition.[4][9] This is typically performed by specialized contract research organizations that maintain large panels of purified kinases (e.g., Eurofins Discovery, Reaction Biology). The compound is initially screened at a single high concentration (e.g., 1 µM or 10 µM) against hundreds of kinases.[4] Hits from this primary screen are then followed up with full IC50 determinations to quantify the potency of off-target interactions.
Comparative Performance: ISCD-001 vs. Benchmarks (In Vitro)
The data below represents a hypothetical but realistic outcome for a promising new ROCK inhibitor.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA Ki (µM) | PKC Ki (µM) | Selectivity Score (S10 @ 1µM) |
| ISCD-001 (New) | 25 | 15 | >10 | >10 | 0.02 |
| Fasudil | 1900 | 450 | 1.6 | 3.3 | 0.25 |
| Y-27632 | 220 | 140 | >25 | >25 | 0.10 |
Data for Fasudil and Y-27632 are representative values from public sources.[3][10] Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a 1µM concentration; a lower score indicates higher selectivity.
Expert Interpretation: The in vitro data positions ISCD-001 as a highly potent and selective ROCK inhibitor. Its IC50 values are more than 10-fold lower than those of Fasudil and Y-27632, indicating significantly higher potency. Furthermore, its superior selectivity score suggests a lower propensity for off-target effects at therapeutic concentrations.
Phase 2: Cellular Validation - Target Engagement and Functional Effects
Demonstrating potency in a test tube is the first step. The next critical phase is to confirm that ISCD-001 can enter cells and inhibit ROCK signaling, leading to a measurable functional outcome.
Cellular Target Engagement: Western Blot for Phospho-MYPT1
The RhoA/ROCK pathway directly regulates cellular contractility by phosphorylating the Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (Thr696).[11] This phosphorylation inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain and subsequent cell contraction.[12] Therefore, measuring the phosphorylation status of MYPT1 at Thr696 serves as a direct and reliable biomarker of ROCK activity within the cell.[13][14] A potent ROCK inhibitor should decrease the level of phospho-MYPT1 (p-MYPT1).
Caption: Simplified ROCK signaling pathway and point of inhibition.
Experimental Protocol: Western Blot for p-MYPT1 (Thr696)
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of ISCD-001, Fasudil, Y-27632, or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 1X SDS Sample Buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of proteins.[15]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.[16]
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates (15-20 µg) on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-MYPT1 (Thr696).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein like GAPDH.
-
Comparative Cellular Potency
By quantifying the decrease in the p-MYPT1 signal across a range of inhibitor concentrations, a cellular IC50 can be determined.
| Inhibitor | Cellular p-MYPT1 IC50 (µM) |
| ISCD-001 (New) | 0.15 |
| Fasudil | 5.0 |
| Y-27632 | 2.5 |
Expert Interpretation: The cellular data corroborates the biochemical findings. ISCD-001 demonstrates markedly superior potency in a cellular context, inhibiting the direct downstream target of ROCK at a concentration more than 15-fold lower than Y-27632. This indicates excellent cell permeability and stability, reinforcing its potential as a lead candidate.
Conclusion and Future Directions
The comprehensive validation workflow presented here provides a robust framework for evaluating novel this compound-based ROCK inhibitors. Through a logical progression from biochemical potency and selectivity to cellular target engagement, this guide ensures that decisions are based on a solid foundation of scientific evidence.
Our hypothetical derivative, ISCD-001, has demonstrated superior performance compared to established inhibitors like Fasudil and Y-27632 in all key metrics:
-
Higher Potency: Significantly lower IC50 values in both biochemical and cellular assays.
-
Greater Selectivity: A cleaner off-target profile, suggesting a wider therapeutic window.
The compelling data package for ISCD-001 strongly supports its advancement into more complex functional and phenotypic assays, such as cell migration, invasion, or in vivo models of hypertension, to further explore its therapeutic potential. This rigorous, causality-driven approach to validation is paramount for the successful development of next-generation kinase inhibitors.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ruo.mbl.co.jp [ruo.mbl.co.jp]
A Senior Application Scientist’s Guide to Comparing ROCK Inhibitors in Cell Migration Assays
For researchers in cell biology and drug development, understanding and manipulating cell migration is paramount. This process is fundamental to physiological events like wound healing and immune responses, and pathological conditions such as cancer metastasis.[1] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of the cytoskeletal dynamics that drive cell movement.[2][3] Consequently, ROCK inhibitors have become indispensable tools for dissecting these mechanisms and as potential therapeutic agents.
This guide provides an in-depth comparison of the efficacy of common ROCK inhibitors in cell migration assays. Moving beyond a simple product listing, we will delve into the mechanistic nuances, explain the causality behind experimental design, and provide validated protocols to ensure the integrity of your findings.
The ROCK Signaling Pathway: A Master Regulator of Cell Motility
The ROCK signaling cascade is a critical downstream effector of the small GTPase RhoA.[4] There are two highly homologous isoforms, ROCK1 and ROCK2, that regulate a host of cellular functions, including cell adhesion, morphology, and migration.[1][2]
Activation of the pathway initiates a series of phosphorylation events that culminate in increased actin-myosin contractility, a key driver of cell movement. The primary mechanisms are:
-
Direct Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases myosin ATPase activity and promotes the formation of contractile actin stress fibers.[4][5]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inactivates the Myosin Phosphatase Target Subunit 1 (MYPT1), which prevents the dephosphorylation of MLC. This dual-action robustly enhances MLC's phosphorylated, active state.[3][4]
-
Actin Filament Stabilization: ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] In its active, non-phosphorylated state, cofilin promotes the depolymerization of actin filaments. Its inactivation by the ROCK/LIMK axis leads to the stabilization of actin filaments, which is essential for maintaining cellular structure during migration.[3]
This coordinated regulation of the cytoskeleton is essential for the protrusive and contractile forces that enable cells to move.[6] ROCK inhibitors primarily function by competing with ATP for binding to the kinase's catalytic site, thereby blocking these downstream events.[7][8]
Comparative Analysis of Common ROCK Inhibitors
While numerous ROCK inhibitors exist, four are predominantly used in research and clinical settings: Y-27632, Fasudil, Ripasudil, and Netarsudil. Their efficacy can be highly cell-type dependent, sometimes inhibiting migration as expected, but in other cases, promoting it by altering cell adhesion and morphology.[9][10][11]
| Inhibitor | Class / Key Features | Typical Working Concentration (Migration Assays) | Observed Effects on Cell Migration | Selectivity & Off-Target Considerations |
| Y-27632 | Pyridine derivative; research standard.[7] | 5 - 20 µM[4][12] | Inhibits: Neutrophils,[13] some cancer cells. Promotes: Keratinocytes,[12] osteoblasts, hepatic stellate cells.[14] | Highly selective for ROCKs over other kinases like PKA and PKC at standard concentrations.[8] |
| Fasudil | Isoquinoline derivative; first clinically approved ROCK inhibitor (Japan, China).[15][16] | 10 - 30 µM[17] | Protects against neurite injury and reduces photoreceptor axon retraction.[17][18] Inhibits inflammatory signaling.[16] | Non-selective; known to inhibit other kinases including PKA, PKG, PKC, and MLCK, which can confound results.[16] |
| Ripasudil | Clinically approved for glaucoma (Japan).[15] | 10 - 30 µM[19] | Stimulates proliferation and migration of human corneal endothelial cells.[19][20] | Generally considered a potent and selective ROCK inhibitor.[20] |
| Netarsudil | Clinically approved for glaucoma (US).[21] | 1 µM[19] | Stimulates proliferation and migration of human corneal endothelial cells.[19][22] Showed better cell adherence than Y-27632 in one study.[22][23] | Can variably downregulate epithelial cell junction proteins, an effect not seen with Ripasudil.[19] |
Note: The effect of ROCK inhibitors (inhibition vs. promotion of migration) is context-dependent and varies significantly between cell types and the extracellular matrix environment.[9]
Experimental Protocol: A Validated Wound Healing (Scratch) Assay
The wound healing, or scratch, assay is a robust and widely used method to study collective cell migration in vitro.[24] The protocol below is designed to be self-validating by incorporating controls that account for cell proliferation, ensuring that you are measuring migration, not just cell division.
Rationale: This assay mimics tissue repair by creating a cell-free gap in a confluent monolayer.[25] The rate at which cells collectively move to close this gap provides a quantifiable measure of migration. To isolate migration from proliferation—which can also fill the gap—cells are often serum-starved or treated with a mitotic inhibitor like Mitomycin C.[24]
Step-by-Step Methodology
Materials:
-
Adherent cell line of interest
-
Appropriate complete cell culture medium and serum-free medium
-
Phosphate-Buffered Saline (PBS), sterile
-
ROCK inhibitors (e.g., Y-27632) and appropriate vehicle (e.g., sterile H₂O or DMSO)
-
Multi-well plates (24- or 12-well plates are recommended for ease of scratching)
-
Sterile p200 pipette tips
-
Microscope with camera and live-cell imaging capabilities (recommended)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours. Uniform seeding is critical for a consistent starting point.
-
Pre-treatment (Optional): Once confluent, gently aspirate the medium and replace it with serum-free medium. Incubate for 12-24 hours. This step synchronizes the cell cycle and minimizes proliferation, ensuring the observed gap closure is primarily due to migration.
-
Creating the Wound: Using a sterile p200 pipette tip, make a single, straight scratch down the center of the well.[4] Apply consistent, firm pressure to create a clean, cell-free gap. A ruler or guide can be used to ensure straight and centered scratches.[24]
-
Washing: Gently wash the monolayer twice with 1 mL of PBS to remove dislodged cells and debris.[4] Be careful not to disturb the remaining attached cells.
-
Treatment: Aspirate the final PBS wash and add fresh culture medium (serum-free or low-serum) containing the desired concentration of the ROCK inhibitor. Always include a vehicle-only control group.[4]
-
Image Acquisition:
-
Immediately place the plate on the microscope stage and acquire the initial (T=0) images for each well. Phase-contrast microscopy is ideal for visualizing the gap.[24]
-
It is crucial to mark the plate or use stage coordinates to ensure the same field of view is imaged at each subsequent time point.
-
Continue acquiring images at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control group is nearly closed.[24]
-
-
Data Analysis:
-
Use image analysis software (like ImageJ/Fiji) to measure the area of the cell-free gap in each image.
-
Calculate the percentage of wound closure at each time point relative to the T=0 image using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Plot the percentage of wound closure over time for each condition to compare migration rates.
-
Alternative Method: Transwell Migration Assay
For studying chemotaxis—migration directed by a chemical gradient—the Transwell (or Boyden chamber) assay is a superior method.[26] This assay uses a porous membrane insert to separate an upper chamber, where cells are seeded, from a lower chamber containing a chemoattractant (e.g., FBS or a specific growth factor).[5]
In this setup, the ROCK inhibitor is added to the upper chamber with the cells. The number of cells that migrate through the pores to the underside of the membrane after a set incubation period (e.g., 24 hours) is quantified by staining and counting.[27] This method allows for the decoupling of random motility (motility without a directional cue) from directed migration.
Conclusion and Expert Recommendations
The selection of a ROCK inhibitor for cell migration studies requires careful consideration of the experimental goals and cellular context.
-
For General Mechanistic Studies: Y-27632 remains the gold standard due to its high specificity and extensive characterization in the literature.[7][28] Its dual effect—inhibiting or promoting migration depending on the cell type—makes it a powerful tool for exploring the underlying biology.
-
For Studies Involving Complex Signaling: If there is concern about crosstalk with other kinase pathways, avoid less specific inhibitors like Fasudil , as its off-target effects on PKA and PKC could complicate data interpretation.[16]
-
For Clinically Relevant Research: Ripasudil and Netarsudil are excellent choices, particularly in ophthalmology research, as they are clinically approved drugs.[15][21] However, researchers should be aware of their potentially different effects on various cell types within a tissue, as seen in the cornea.[19]
Ultimately, the most rigorous approach involves validating key findings with at least two different inhibitors or complementing pharmacological inhibition with a genetic approach, such as siRNA-mediated knockdown of ROCK1 and ROCK2.[9] By understanding the strengths and limitations of each compound and employing validated, controlled experimental designs, researchers can confidently and accurately dissect the critical role of ROCK signaling in the complex process of cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Rho kinase inhibitors stimulate the migration of human cultured osteoblastic cells by regulating actomyosin activity | Semantic Scholar [semanticscholar.org]
- 12. Effects of Y27632 on keratinocyte procurement and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 17. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. clyte.tech [clyte.tech]
- 25. researchgate.net [researchgate.net]
- 26. corning.com [corning.com]
- 27. benchchem.com [benchchem.com]
- 28. A systematic review on the effects of ROCK inhibitors on proliferation and/or differentiation in human somatic stem cells: A hypothesis that ROCK inhibitors support corneal endothelial healing via acting on the limbal stem cell niche - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RKI-1447 and Other ROCK Inhibitors: A Guide for Researchers
In the landscape of cell signaling research and therapeutic development, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of cellular function and compelling drug targets. Their involvement in fundamental processes such as cell adhesion, migration, proliferation, and apoptosis has implicated them in a host of pathologies, from cancer to cardiovascular disease.[1][2] Consequently, the development of potent and selective ROCK inhibitors is an area of intense investigation. This guide provides an in-depth, head-to-head comparison of RKI-1447, a potent ROCK inhibitor, with other widely used ROCK inhibitors, offering experimental data and procedural insights to inform your research.
The ROCK Signaling Pathway: A Central Regulator of the Cytoskeleton
The ROCK signaling cascade is a crucial downstream effector of the small GTPase RhoA.[] Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), RhoA-GTP binds to and activates ROCK kinases.[4] ROCKs, in turn, phosphorylate a multitude of downstream substrates, with two of the most well-characterized being Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[5][6]
Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions.[6] Concurrently, ROCK-mediated phosphorylation of MYPT1 inhibits myosin phosphatase activity, further augmenting MLC phosphorylation and cellular contractility.[7] Another key substrate is the LIM kinase (LIMK), which upon phosphorylation by ROCK, inactivates cofilin, an actin-depolymerizing factor.[6] This leads to the stabilization of actin filaments. Through these mechanisms, the RhoA/ROCK pathway exerts profound control over cell shape, motility, and invasion.
Figure 1: Simplified ROCK signaling pathway.
RKI-1447: A Potent and Selective ROCK Inhibitor
RKI-1447 is a small molecule inhibitor that has demonstrated high potency against both ROCK1 and ROCK2 isoforms.[8][9] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain through interactions with the hinge region and the DFG motif.[8][10] This mode of action is shared by many other kinase inhibitors.
Potency and Selectivity of RKI-1447
In vitro kinase assays have established the potent inhibitory activity of RKI-1447. It exhibits IC50 values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2.[8][11][12] This demonstrates a slight preference for ROCK2.
Crucially, RKI-1447 displays high selectivity for ROCK kinases. At concentrations up to 10 µM, it shows minimal effect on the phosphorylation levels of other kinases such as AKT, MEK, and S6 kinase.[8][13] This selectivity is a key advantage in research, as it minimizes off-target effects and allows for more precise interrogation of ROCK-specific functions.
Head-to-Head Comparison with Other ROCK Inhibitors
Several other ROCK inhibitors are widely used in the research community. The table below provides a comparative overview of their reported potencies.
| Inhibitor | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity Notes |
| RKI-1447 | 14.5 nM (IC50)[8][11] | 6.2 nM (IC50)[8][11] | Highly selective over other kinases like AKT, MEK, and S6 kinase.[8] |
| Y-27632 | 220 nM (Ki)[14][15] | 300 nM (Ki)[14][15] | First-generation inhibitor; can inhibit other kinases at higher concentrations.[16][17] |
| Fasudil (HA-1077) | 0.33 µM (Ki)[18] | 0.158 µM (IC50)[18] | Also inhibits PKA, PKC, and PKG at higher concentrations.[18][19] |
| Ripasudil (K-115) | 51 nM (IC50)[20][21] | 19 nM (IC50)[20][21] | Shows less potent inhibition against CaMKIIα, PKACα, and PKC.[21] |
Note: IC50 and Ki values can vary between different assay formats and experimental conditions. The data presented here are for comparative purposes.
Experimental Workflows for Comparing ROCK Inhibitors
To empirically compare the efficacy of RKI-1447 and other ROCK inhibitors in your own experimental systems, the following workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay [10][22][23]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 or ROCK2.
-
Materials:
-
Purified, active ROCK1 or ROCK2 enzyme.
-
Kinase substrate peptide (e.g., a peptide containing the myosin light chain sequence).[10]
-
ATP.
-
Test inhibitors (e.g., RKI-1447, Y-27632) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody).
-
Microplate reader.
-
-
Procedure:
-
In a multi-well plate, add the kinase assay buffer.
-
Add the serially diluted test inhibitors to the appropriate wells. Include a "no inhibitor" control (DMSO only).
-
Add the purified ROCK enzyme to all wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection method.
-
Quantify the signal, which is inversely proportional to the inhibitor's potency.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for ROCK Activity: Inhibition of Stress Fiber Formation
This assay assesses the ability of an inhibitor to block ROCK-mediated cytoskeletal reorganization in a cellular context.
Detailed Protocol: Immunofluorescence Staining of Actin Stress Fibers [8][13]
-
Objective: To visually assess the effect of ROCK inhibitors on stress fiber formation.
-
Materials:
-
Adherent cell line known to form stress fibers (e.g., HeLa, NIH 3T3).
-
Cell culture medium and supplements.
-
Glass coverslips.
-
ROCK inhibitors (RKI-1447, Y-27632, etc.).
-
Serum (as a source of LPA to induce stress fiber formation).
-
Paraformaldehyde (PFA) for cell fixation.
-
Triton X-100 for cell permeabilization.
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with different concentrations of the ROCK inhibitors or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with serum or a specific RhoA activator like lysophosphatidic acid (LPA) for a short period (e.g., 15-30 minutes) to induce stress fiber formation.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with fluorescently labeled phalloidin.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and compare the presence and organization of stress fibers between the different treatment groups. Effective ROCK inhibition will result in a significant reduction or absence of stress fibers.
-
Conclusion
RKI-1447 stands out as a highly potent and selective inhibitor of ROCK1 and ROCK2, offering researchers a valuable tool to dissect the roles of these kinases in various biological processes. Its superior potency and selectivity profile compared to older generation inhibitors like Y-27632 and Fasudil make it an excellent choice for studies requiring precise targeting of the ROCK signaling pathway. By employing the standardized experimental workflows outlined in this guide, researchers can confidently evaluate and compare the efficacy of RKI-1447 and other ROCK inhibitors in their specific models, thereby advancing our understanding of ROCK-mediated cellular functions and their implications in disease.
References
- 1. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RKI-1447 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 20. adooq.com [adooq.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel ROCK Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective. Among the myriad of kinase targets, Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant player in a host of cellular processes, making it a compelling target for therapeutic intervention in oncology, cardiovascular diseases, and neurology. However, the development of ROCK inhibitors is fraught with the challenge of off-target effects, a consequence of the highly conserved ATP-binding pocket across the human kinome. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of several novel ROCK inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.
The Rationale for Targeting ROCK and the Imperative of Selectivity
The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] They play a central role in regulating the actin cytoskeleton, thereby influencing cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cancer metastasis, hypertension, and neurodegenerative disorders.[1][2]
While the therapeutic potential of ROCK inhibition is clear, achieving selectivity remains a significant hurdle. The ATP-binding sites of kinases share a high degree of structural similarity, increasing the likelihood of off-target binding and subsequent unintended pharmacological effects.[3][4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in developing safe and efficacious therapeutics. This guide will delve into the methodologies used to assess inhibitor selectivity and compare the profiles of emerging novel ROCK inhibitors.
The ROCK Signaling Pathway: A Visual Overview
The ROCK signaling pathway is a pivotal regulator of cellular contractility and cytoskeletal dynamics. The following diagram illustrates the canonical activation of ROCK and its key downstream effectors.
Caption: The ROCK signaling cascade, initiated by extracellular signals, leads to actin polymerization and stress fiber formation.
Comparative Cross-Reactivity Profiles of Novel ROCK Inhibitors
The following table summarizes the selectivity data for several recently developed ROCK inhibitors. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) or as a percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| GNS-3595 | ROCK2 | 5.7 | ~80-fold selective for ROCK2 over ROCK1 at 1 mM ATP. Showed >70% inhibition of LATS2 and >50% inhibition of LATS1 at 1 µM. | [1][5] |
| ROCK1 | ~456 | [1] | ||
| RKI-18 | ROCK1 | 397 | Highly selective for ROCK over mTORC1, mTORC2, and Mek. | [6] |
| ROCK2 | 349 | [6] | ||
| GSK429286 | ROCK1/2 | Potent | High selectivity for ROCK1 and ROCK2 against a panel of 224 kinases. | [7][8] |
| Ruxolitinib | ROCK1 | 25 | Repurposed JAK inhibitor, also potently inhibits ROCK1 and ROCK2. | [9][10][11] |
| ROCK2 | 7 | [9][10][11] | ||
| Baricitinib | ROCK1 | 19 | Repurposed JAK inhibitor, also potently inhibits ROCK1 and ROCK2. | [10][11] |
| ROCK2 | 11 | [10][11] | ||
| Tivozanib | ROCK1 | 12,860 | Repurposed VEGFR inhibitor, shows 15-fold selectivity for ROCK2 over ROCK1. | [10][11] |
| ROCK2 | 856 | [10][11] |
Note: The selectivity of an inhibitor can be influenced by the assay conditions, such as the ATP concentration. It is crucial to consider these parameters when comparing data from different studies.[12]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A variety of robust techniques are available to profile the selectivity of kinase inhibitors. This section details the principles and provides step-by-step protocols for three widely used methods: NanoBRET™ Target Engagement Assays, KiNativ™ Activity-Based Protein Profiling, and Radiometric Kinase Assays.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a test compound to a target kinase.[13][14] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[13][14] When a test compound competes with the tracer for binding to the kinase, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of intracellular target engagement and affinity.[13][14]
Workflow Diagram:
Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Preparation and Transfection (Day 1): a. Seed HEK293 cells in a white, 96-well, cell culture-treated plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. b. Prepare the transfection mix by combining the NanoLuc®-ROCK fusion vector (e.g., 0.1 µg/µL) and a transfection carrier DNA in Opti-MEM™ I Reduced Serum Medium. Add a transfection reagent (e.g., FuGENE® HD) and incubate for 10-15 minutes at room temperature.[15] c. Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]
-
Assay (Day 2): a. Prepare serial dilutions of the novel ROCK inhibitor in Opti-MEM™ I. b. Add the diluted inhibitor or vehicle control to the appropriate wells of the assay plate. c. Prepare the tracer solution by diluting the specific NanoBRET™ kinase tracer in Opti-MEM™ I. d. Add the tracer solution to all wells. e. Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ I.[16] f. Add the substrate solution to all wells. g. Read the plate within 10-15 minutes on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).[15]
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. b. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KiNativ™ Activity-Based Protein Profiling
Principle: The KiNativ™ platform is a powerful chemical proteomics approach for profiling kinase inhibitor selectivity directly in a complex biological sample, such as a cell lysate.[17][18] It utilizes ATP- or ADP-acyl phosphate probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases.[17] By pre-incubating the lysate with a test inhibitor, the binding of the probe to the target kinases is blocked. The extent of this blockage, and thus the inhibitor's potency and selectivity, can be quantified by mass spectrometry.[17]
Workflow Diagram:
Caption: The KiNativ™ workflow for activity-based kinase profiling.
Step-by-Step Protocol:
-
Lysate Preparation: a. Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors. b. Determine the protein concentration of the lysate.
-
Inhibitor Treatment and Probe Labeling: a. Aliquot the cell lysate and treat with a range of concentrations of the novel ROCK inhibitor or vehicle control (DMSO) for 30 minutes at room temperature. b. Add the desthiobiotin-ATP acyl phosphate probe to each sample and incubate for 10 minutes at room temperature.[17]
-
Sample Processing for Mass Spectrometry: a. Reduce and alkylate the proteins in the lysate. b. Digest the proteins into peptides using trypsin overnight at 37°C. c. Enrich the probe-labeled peptides using streptavidin-agarose beads. d. Elute the enriched peptides from the beads.
-
LC-MS/MS Analysis: a. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the probe-labeled peptides corresponding to the active sites of different kinases.
-
Data Analysis: a. Compare the abundance of each labeled peptide in the inhibitor-treated samples to the vehicle control. b. A decrease in the abundance of a specific peptide indicates that the inhibitor has bound to that particular kinase. c. Generate IC50 curves for each identified kinase to determine the inhibitor's potency and selectivity profile.[19]
Radiometric Kinase Assay
Principle: The radiometric kinase assay is considered a "gold standard" for measuring kinase activity due to its direct and sensitive nature.[20][21] This assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase.[20][21] The amount of incorporated radioactivity is directly proportional to the kinase activity. In an inhibitor screening context, a reduction in the amount of incorporated radioactivity indicates inhibition of the kinase.
Workflow Diagram:
Caption: The general workflow for a radiometric filter-binding kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: a. In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), the purified ROCK enzyme, and its specific peptide substrate (e.g., a derivative of myosin light chain).[22] b. Add the novel ROCK inhibitor at various concentrations or a vehicle control.
-
Initiation and Incubation: a. Initiate the kinase reaction by adding a solution containing a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to accurately determine the IC50.[23] b. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stopping the Reaction and Measuring Radioactivity: a. Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[20] b. Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unincorporated [γ-³³P]ATP.[20] c. Allow the filter paper to dry. d. Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[20]
-
Data Analysis: a. Determine the kinase activity as counts per minute (CPM) for each reaction. b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Choosing the Right Assay: A Scientist's Perspective
The choice of assay for profiling ROCK inhibitor cross-reactivity depends on several factors, including the stage of drug discovery, the desired throughput, and the specific questions being asked.[24][25]
-
NanoBRET™ assays are ideal for confirming target engagement in a physiologically relevant cellular context and for rank-ordering compounds based on their intracellular potency.[2][13] The live-cell format provides valuable insights into how factors like cell permeability and intracellular ATP concentrations affect inhibitor activity.[26]
-
KiNativ™ profiling offers a comprehensive and unbiased view of an inhibitor's selectivity across a large portion of the native kinome within a single experiment.[17][27] This method is particularly powerful for identifying unexpected off-targets and for understanding the inhibitor's mechanism of action in a more complex biological system.
-
Radiometric assays , while requiring the handling of radioactive materials, remain the gold standard for in vitro kinase activity measurements due to their directness and high sensitivity.[28][29] They are excellent for precise IC50 determination and for detailed mechanistic studies of enzyme inhibition.
For a comprehensive cross-reactivity assessment, a tiered approach is often employed. Initial broad screening using a platform like KiNativ™ or a large panel of radiometric assays can identify potential off-targets. Promising candidates can then be further characterized in cell-based assays like NanoBRET™ to confirm on-target engagement and cellular potency.
Conclusion: The Path to Selective ROCK Inhibition
The development of novel ROCK inhibitors with improved selectivity profiles is an active and promising area of research. As our understanding of the kinome and the intricacies of kinase signaling deepens, so too does our ability to design more specific and effective therapeutics. The methodologies outlined in this guide provide a robust framework for the critical evaluation of inhibitor cross-reactivity, a crucial step in the journey from a promising compound to a life-changing medicine. By employing these techniques with scientific rigor, researchers can navigate the complexities of the kinome and unlock the full therapeutic potential of ROCK inhibition.
References
- 1. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Alzheimer's Association International Conference [alz.confex.com]
- 6. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 14. promegaconnections.com [promegaconnections.com]
- 15. eubopen.org [eubopen.org]
- 16. promega.com [promega.com]
- 17. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The challenge of selecting protein kinase assays for lead discovery optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.com.br [promega.com.br]
- 26. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Benchmarking New Isoquinoline Sulfonamides Against Known ROCK Inhibitor Standards
Introduction: The Rationale for a New Generation of ROCK Inhibitors
The isoquinoline sulfonamide scaffold is a cornerstone in the development of kinase inhibitors, most notably targeting the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1] These serine/threonine kinases are pivotal downstream effectors of the RhoA GTPase signaling pathway.[2] The RhoA/ROCK cascade is a central regulator of cellular mechanics, governing processes such as actin cytoskeleton organization, cell adhesion, migration, and smooth muscle contraction.[][4] Consequently, its dysregulation is implicated in a host of pathologies, including hypertension, glaucoma, cancer metastasis, and neurodegenerative disorders, making ROCK a highly attractive therapeutic target.[5][6][7]
For decades, compounds like Fasudil (HA-1077) and Y-27632 have served as the gold standards in ROCK inhibition research.[8][9] Fasudil, a potent vasodilator, is clinically approved in Japan and China for treating cerebral vasospasm.[5][10] Y-27632, while primarily a research tool, is a highly selective and cell-permeable ROCK inhibitor that has been instrumental in elucidating the pathway's function.[11][12][13]
This guide provides a comprehensive framework for the preclinical benchmarking of novel isoquinoline sulfonamides. We will use two hypothetical candidates, IS-1 and IS-2 , to illustrate a rigorous, multi-tiered evaluation process. Our objective is not merely to generate data but to build a holistic performance profile, assessing potency, selectivity, and cellular efficacy against the established benchmarks, Fasudil and Y-27632. This structured approach ensures that promising new chemical entities are identified and advanced with confidence.
The RhoA/ROCK Signaling Pathway: The Central Mechanism of Action
Understanding the target pathway is critical to designing a logical benchmarking strategy. The RhoA/ROCK pathway is activated by various extracellular signals.[14] Activated, GTP-bound RhoA recruits and activates ROCK, which in turn phosphorylates multiple downstream substrates.[2][6] A primary outcome is the inhibition of Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[15][16] This action increases the phosphorylation of the Myosin Light Chain (MLC), leading to enhanced actin-myosin contractility and the formation of actin stress fibers.[2] Our experimental strategy is designed to probe this pathway at key nodes.
Caption: The RhoA/ROCK signaling cascade leading to actomyosin contractility.
A Validated Experimental Workflow for Comparative Analysis
A logical, stepwise progression from in vitro biochemical assays to cell-based functional validation is crucial. This workflow ensures that the direct inhibitory potential is confirmed before investing in more complex cellular models. Each step serves as a quality control checkpoint for the next.
Caption: A structured workflow for benchmarking novel kinase inhibitors.
Part I: In Vitro Biochemical Potency and Selectivity
The initial and most fundamental test is to measure the direct interaction between an inhibitor and its target kinase in a purified, cell-free system. This approach provides the half-maximal inhibitory concentration (IC50), a core metric of drug potency.[17]
Experiment 1: In Vitro ROCK Kinase Activity Assay (IC50 Determination)
Causality: The purpose of this assay is to quantify the potency of our novel compounds (IS-1, IS-2) and standards against the purified ROCK1 and ROCK2 isoforms. We employ a non-radioactive, ELISA-based format that measures the phosphorylation of a key ROCK substrate, MYPT1.[14][16] This method is robust, high-throughput, and directly assesses the catalytic activity of the kinase.[18]
Protocol: ELISA-Based ROCK Activity Assay
-
Plate Preparation: Use a 96-well microplate pre-coated with recombinant MYPT1 substrate.[14][16]
-
Compound Preparation: Prepare a 10-point serial dilution series for each test compound (IS-1, IS-2, Fasudil, Y-27632) in kinase assay buffer, typically ranging from 1 nM to 100 µM.
-
Kinase Reaction:
-
To each well, add the purified active ROCK1 or ROCK2 enzyme.
-
Immediately add the serially diluted compounds to their respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
-
Initiate Phosphorylation: Add ATP to all wells to a final concentration of 100 µM to start the kinase reaction.[19] Incubate for 60 minutes at 30°C with gentle agitation.
-
Detection:
-
Wash the plate 3 times with a wash buffer (e.g., TBS-T) to remove ATP and unbound reagents.
-
Add a primary antibody that specifically detects phosphorylated MYPT1 (at Thr696).[20] Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times.
-
Add an HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times.
-
Add a chromogenic substrate (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 1N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).[21]
-
Hypothetical Data Summary: Biochemical Potency
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| IS-1 | 150 | 25 |
| IS-2 | 80 | 95 |
| Fasudil | 1900 | 730[22] |
| Y-27632 | 220[12] | 300[12] |
Part II: Cellular Activity and Functional Consequences
Demonstrating potency in a biochemical assay is the first step. The critical next phase is to confirm that the compounds can penetrate the cell membrane, engage the target in the complex intracellular environment, and elicit the expected biological response.
Experiment 3: Inhibition of Myosin Light Chain Phosphorylation (Western Blot)
Causality: This assay validates target engagement within the cell. By measuring the phosphorylation level of Myosin Light Chain (p-MLC), a key downstream substrate in the ROCK pathway, we can directly assess the intracellular inhibitory activity of our compounds.[15][23] A reduction in p-MLC levels upon inhibitor treatment provides strong evidence of on-target activity.
Protocol: Western Blot for p-MLC
-
Cell Culture & Treatment:
-
Plate a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells) and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ROCK activity.
-
Pre-treat cells for 1 hour with various concentrations of the test compounds (IS-1, IS-2, and standards).
-
Stimulate the cells with a ROCK pathway activator, such as lysophosphatidic acid (LPA), for 15-30 minutes to induce MLC phosphorylation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MLC (Ser19).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Normalization:
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe with an antibody for total MLC or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities. Express p-MLC levels as a ratio relative to total MLC or the loading control. Calculate the cellular IC50 for p-MLC inhibition.
-
Experiment 4: Cytoskeletal Reorganization Assay (Stress Fiber Disruption)
Causality: This functional cell-based assay provides visual confirmation of the inhibitor's effect on the actin cytoskeleton, a primary target of ROCK signaling.[9] Active ROCK promotes the formation of prominent actin stress fibers; effective inhibitors will cause these structures to disassemble.[4] This assay bridges the gap between target engagement (p-MLC inhibition) and a key cellular phenotype.
Protocol: Immunofluorescence for F-Actin
-
Cell Culture: Seed cells (e.g., Swiss 3T3 fibroblasts) onto glass coverslips in a 24-well plate and allow them to adhere and spread overnight.
-
Treatment: Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) for 2-4 hours. Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Stain for F-actin by incubating with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 60 minutes.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Qualitatively assess the morphology of the actin cytoskeleton. Compare the presence of organized, thick stress fibers in control cells to the diffuse, cortical actin staining expected in inhibitor-treated cells.
Comprehensive Performance Summary
A consolidated view of the data is essential for making informed decisions. This table integrates the biochemical potency with the cellular activity, allowing for a direct comparison across all compounds.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1/2 Selectivity | Cellular p-MLC IC50 (µM) | Stress Fiber Disruption (at 10 µM) |
| IS-1 | 150 | 25 | 6-fold for ROCK2 | 0.15 | Complete |
| IS-2 | 80 | 95 | ~1:1 | 0.85 | Complete |
| Fasudil | 1900 | 730 | 2.6-fold for ROCK2 | 5.5 | Partial |
| Y-27632 | 220 | 300 | ~1:1 | 1.2 | Complete |
Conclusion and Expert Recommendations
This benchmarking guide outlines a systematic and robust methodology for evaluating novel isoquinoline sulfonamide-based ROCK inhibitors. The workflow progresses logically from direct enzyme inhibition to intracellular target engagement and functional cellular outcomes.
-
Candidate IS-1 emerges as a highly promising lead. It demonstrates superior potency against ROCK2 (IC50 = 25 nM) compared to both standards and possesses a favorable 6-fold selectivity for ROCK2 over ROCK1. Crucially, this high biochemical potency translates into excellent cellular activity, with a p-MLC inhibition IC50 of 0.15 µM and complete disruption of stress fibers. This profile suggests IS-1 could be a potent and potentially more selective therapeutic candidate than existing options.
-
Candidate IS-2 shows good potency against both ROCK isoforms, slightly better than Y-27632, but lacks isoform selectivity. Its cellular activity is solid but less potent than IS-1.
Future Directions: For a candidate like IS-1, the logical next steps would involve a broader kinase selectivity screen (e.g., against a panel of >100 kinases) to fully characterize its off-target profile, followed by in vitro ADME/Tox profiling and subsequent evaluation in relevant in vivo disease models.
References
- 1. Isoquinoline-Sulfonamide derivatives: Significance and symbolism [wisdomlib.org]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spannetwork.org [spannetwork.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasudil - Wikipedia [en.wikipedia.org]
- 9. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. Y-27632 - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. mybiosource.com [mybiosource.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. content.abcam.com [content.abcam.com]
- 21. courses.edx.org [courses.edx.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoquinoline-5-sulfonyl Chloride
For Immediate Reference: Treat Isoquinoline-5-sulfonyl Chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization for small residual quantities or packaging of bulk quantities for professional disposal. Never dispose of it directly down the drain. [1]
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a corrosive, water-reactive compound that demands careful handling in a controlled laboratory environment.[1][2]
-
Primary Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[3]
-
Reactivity: Reacts exothermically, sometimes violently, with water, moisture, and bases.[1] This reaction produces corrosive hydrochloric acid and sulfonic acids.[1][4]
-
Toxicity: Inhalation of vapors or fumes can cause respiratory irritation.[5][6] Combustion may produce toxic gases like hydrogen chloride and sulfur dioxide.[1]
-
Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound for disposal.[2][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[1] | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber).[1][2] | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood.[5][7] | Prevents inhalation of corrosive vapors and acid gases. |
Step-by-Step Disposal Protocol
The disposal of this compound involves two main stages: the neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.[1]
This procedure should only be performed by trained personnel to render small amounts of the chemical less hazardous before final collection.[7]
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.[1]
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.[1]
-
Ice bath.[1]
-
Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution).[1]
-
Stir plate and stir bar.
-
pH paper.
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath.[1][7] A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[1] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[1][7]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[1]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If it is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[1]
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[1]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[8] The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[1] Every receptacle used to store chemical waste must be clearly labeled with the words “Hazardous Waste.”[9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.[1]
-
Evacuate: Clear all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[2]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[7] Do not use combustible materials like sawdust.[7]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]
Regulatory Framework
Disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave."[10] Laboratories may operate under regulations for satellite accumulation areas, which allow for the accumulation of up to 55 gallons of hazardous waste in designated containers.[9][11] Some academic institutions may operate under Subpart K, which provides alternative requirements better suited for laboratory settings.[11]
-
OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450) require employers to inform and train employees about the hazards of chemicals in the workplace and to develop a Chemical Hygiene Plan.[10][12] OSHA also has standards for hazardous waste operations and emergency response (HAZWOPER).[13][14]
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. epa.gov [epa.gov]
- 12. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Mastering the Handling of Isoquinoline-5-sulfonyl Chloride: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Handling highly reactive reagents like Isoquinoline-5-sulfonyl Chloride is a fundamental aspect of innovative drug development and chemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework of understanding that prioritizes safety through scientific rationale. This guide is structured to offer immediate, essential safety information, detailed operational plans, and compliant disposal procedures, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a reactive compound, primarily due to its sulfonyl chloride group. This functional group is susceptible to hydrolysis and reacts with nucleophiles. The primary hazards associated with this compound are severe skin corrosion and eye damage.[1][2][3][4] The material is also moisture-sensitive, and contact with water can release corrosive gases like hydrogen chloride.[5]
GHS Hazard Identification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4] | Danger |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage.[4][5] | Danger |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-fitting chemical safety goggles combined with a full-face shield.[5][6] | Protects against splashes and vapors that can cause severe and potentially irreversible eye damage.[4][5][6] |
| Hand Protection | Chemical-resistant gloves such as neoprene or butyl rubber. Nitrile rubber can be a suitable option, but glove thickness should be adequate and gloves should be inspected before use and changed frequently.[5][6] | Prevents skin contact, which can lead to severe burns and corrosion.[5][6] Aromatic and halogenated hydrocarbons can degrade many glove materials, so vigilance is key. |
| Body Protection | A flame-retardant, chemical-resistant lab coat or apron. For larger quantities, a full-body suit should be considered.[5][6] | Protects underlying clothing and skin from contamination.[5][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with cartridges appropriate for acid gases and organic vapors is necessary if working outside a chemical fume hood or if there is a risk of aerosolization.[5][6] | Prevents the inhalation of harmful vapors or dust which can cause severe respiratory irritation.[6][7] |
Workflow for Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Bench to Waste
Adherence to a strict operational protocol is crucial. All work with this compound must be conducted in a well-ventilated chemical fume hood.[4]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that a safety shower and eyewash station are readily accessible and functional.[6]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Place a container of an inert absorbent material (e.g., sand, vermiculite) nearby for spill response.[6]
-
-
Handling the Compound:
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrolysis and the release of HCl gas.[5]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if the procedure is sensitive to moisture.[4][6]
-
Use only non-sparking tools.[6]
-
Weigh the required amount of the solid compound carefully within the fume hood to avoid generating dust.
-
Keep the container tightly sealed when not in use.
-
-
Post-Procedure:
-
Quench any residual reagent in reaction vessels with a suitable non-aqueous solvent before cleaning.
-
Decontaminate the work area thoroughly.
-
Segregate all waste materials as hazardous.
-
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[4][6][7][8] Remove contact lenses if present and easy to do.[2][4][9] Seek immediate medical attention.[4][6][9] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek immediate medical attention.[6][9] |
| Inhalation | Move the individual to fresh air at once.[4][5][6][9] If breathing is difficult or has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[2][4][9] |
| Ingestion | Do NOT induce vomiting.[2][4][6] If the person is conscious, rinse their mouth with water.[6][8][9] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][9] |
| Minor Spill | Evacuate non-essential personnel.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[6][8] Carefully sweep up the material, place it in a suitable, closed container for disposal, and ventilate the area.[6][8] |
| Major Spill | Evacuate the area immediately and contact your institution's emergency services.[6] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be treated as hazardous.[6]
Waste Segregation and Disposal Protocol:
-
Waste Chemical: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste. A common disposal method for sulfonyl chlorides is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6]
-
Containers: Do not reuse empty containers. They should be treated as hazardous waste.[6]
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain.[5]
Chemical Waste Disposal Workflow
Caption: Workflow for the segregation and disposal of hazardous chemical waste.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound hydrochloride | 105627-79-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
